Product packaging for Ascofuranone(Cat. No.:CAS No. 38462-04-3)

Ascofuranone

Cat. No.: B1665194
CAS No.: 38462-04-3
M. Wt: 420.9 g/mol
InChI Key: VGYPZLGWVQQOST-JUERRSSISA-N
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Description

Ascofuranone is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde which is substituted by a (2E,6E)-7-[(2S)-5,5-dimethyl-4-oxotetrahydrofuran-2-yl]-3-methylocta-2,6-dien-1-yl group at position 3, chlorine at position 5, and a methyl group at position 6. A meroterpenoid produced by the soil fungus, Acremonium sclerotigenum. It is a promising drug candidate against the tropical disease, African trypanosomiasis. It has a role as an antineoplastic agent, an angiogenesis inhibitor, an antilipemic drug, a fungal metabolite and an antiprotozoal drug. It is a dihydroxybenzaldehyde, a member of monochlorobenzenes, an olefinic compound, a member of resorcinols, a meroterpenoid, a sesquiterpenoid and a tetrahydrofuranone. It is a conjugate acid of an this compound(1-).
This compound has been reported in Acremonium egyptiacum, Acremonium, and Ascochyta viciae with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClO5 B1665194 Ascofuranone CAS No. 38462-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPZLGWVQQOST-JUERRSSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903967
Record name Ascofuranone
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Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38462-04-3
Record name Ascofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38462-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascofuranone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascofuranone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOFURANONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ascofuranone Biosynthetic Pathway in Acremonium egyptiacum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ascofuranone, a potent antitrypanosomal agent, in the filamentous fungus Acremonium egyptiacum. The document outlines the genetic basis, enzymatic steps, and regulatory mechanisms governing the production of this promising secondary metabolite. All data is presented to facilitate further research and development efforts.

Core Biosynthetic Machinery: Two Gene Clusters Orchestrate this compound Synthesis

The biosynthesis of this compound in Acremonium egyptiacum is a complex process orchestrated by genes located in two distinct gene clusters, a rare occurrence for fungal secondary metabolite pathways.[1][2][3] These clusters, designated asc-1 and asc-2, contain the genes encoding the requisite enzymes for the multi-step conversion of primary metabolites into this compound. The entire pathway is under the regulatory control of a single transcriptional factor, AscR, which is located within the asc-1 cluster.[1][4]

The asc-1 cluster comprises seven genes (ascA to ascG) and the regulatory gene ascR. This cluster is responsible for the synthesis of the common precursor for both this compound and a related compound, ascochlorin.[1][2] The asc-2 cluster, located distantly in the genome, contains three genes (ascH, ascI, and ascJ) that encode the enzymes for the final, divergent steps leading to this compound.[1][2]

The Biosynthetic Pathway: From Orsellinic Acid to this compound

The biosynthesis of this compound begins with the farnesylation of orsellinic acid and proceeds through a series of enzymatic modifications, including chlorination, epoxidation, and cyclization. The pathway is shared with ascochlorin biosynthesis until the formation of the key intermediate, ilicicolin A epoxide.[1][2][3] At this branch point, the pathway diverges, with the enzymes encoded by the asc-2 cluster specifically catalyzing the final steps to produce this compound.

The key enzymes and their respective functions in the this compound biosynthetic pathway are detailed in the table below.

Gene Enzyme Enzyme Type Function in this compound Biosynthesis
ascAAscAPrenyltransferaseFarnesylates orsellinic acid
ascBAscBReductaseInvolved in the modification of the polyketide precursor
ascCAscCPolyketide SynthaseSynthesizes the orsellinic acid core
ascDAscDHalogenaseChlorinates the aromatic ring
ascEAscEP450 MonooxygenaseCatalyzes the epoxidation of the farnesyl side chain
ascHAscHP450 MonooxygenaseHydroxylates C-16 of the common precursor, ilicicolin A epoxide
ascIAscITerpene CyclaseCatalyzes the cyclization of the hydroxylated intermediate
ascJAscJDehydrogenasePerforms the final oxidation step to yield this compound
ascRAscRTranscriptional FactorPositively regulates the expression of both asc-1 and asc-2 clusters

Quantitative Data on this compound Production

The production of this compound in Acremonium egyptiacum is highly dependent on the culture conditions and the genetic background of the strain. The following table summarizes key quantitative data from studies on this compound biosynthesis.

Strain/Condition This compound Yield Notes
A. egyptiacum in F1 medium0.96 mg/LRepresents a low-production culture condition.[1]
A. egyptiacum in AF medium399 mg/LRepresents an optimized culture condition for high-level this compound production.[1]
A. egyptiacum ΔascF strain0.50 g/LDeletion of the ascochlorin-specific terpene cyclase gene blocks ascochlorin production and shunts the precursor to the this compound pathway, significantly increasing the yield.[1]
A. egyptiacum ΔascE strainNot detectedDeletion of the epoxidase gene ascE abolishes the production of both this compound and ascochlorin, confirming its essential role in the synthesis of the common precursor.[1]
A. egyptiacum ΔascF/ΔascJ0.41 g/LThe function of AscJ is partially compensated by other endogenous dehydrogenases in A. egyptiacum.[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway was achieved through a combination of genetic and biochemical techniques. Below are summaries of the key experimental protocols employed.

Gene Deletion in Acremonium egyptiacum

Gene deletion is a fundamental technique for functional analysis of genes. In A. egyptiacum, a uridine auxotrophy-based marker recycling system has been established for efficient, scarless gene deletion.

  • Construction of a Deletion Cassette: A gene deletion cassette is constructed containing the selection marker gene (e.g., pyrG) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Transformation: The deletion cassette is introduced into protoplasts of a suitable recipient strain (e.g., a Δku70/ΔpyrG mutant to enhance homologous recombination and allow for selection).

  • Selection of Transformants: Transformants are selected on a medium lacking uridine.

  • Verification of Gene Deletion: Successful gene deletion is confirmed by PCR and Southern blot analysis.

  • Marker Rescue (for scarless deletion): The selection marker can be removed by plating the transformants on a medium containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyrG. This allows for the recycling of the marker for subsequent gene deletions.

Heterologous Expression in Aspergillus sojae

Heterologous expression is used to characterize the function of individual enzymes or to reconstitute parts of a biosynthetic pathway in a host organism that does not natively produce the compound of interest. Aspergillus sojae has been used as a host for the expression of this compound biosynthetic genes.

  • Vector Construction: The gene(s) of interest are cloned into an appropriate expression vector under the control of a strong promoter.

  • Transformation: The expression vector is introduced into A. sojae protoplasts.

  • Cultivation and Analysis: The transformed A. sojae is cultivated under suitable conditions, and the culture broth and mycelium are extracted and analyzed by HPLC and LC-MS to detect the product(s) of the expressed enzyme(s).

In Vitro Enzyme Assays

In vitro assays are performed to directly determine the function of an enzyme using a purified enzyme or a cell-free extract and a specific substrate.

  • Enzyme Preparation: The enzyme of interest is expressed in a suitable host (e.g., A. sojae) and a cell-free homogenate is prepared. For some enzymes, purification may be necessary.

  • Reaction Setup: The enzyme preparation is incubated with the substrate in a suitable buffer at an optimal temperature and pH.

  • Product Analysis: The reaction is quenched, and the products are extracted and analyzed by techniques such as HPLC and LC-MS to determine the conversion of the substrate to the product.

Visualizations

This compound Biosynthetic Pathway

Ascofuranone_Biosynthesis Orsellinic_Acid Orsellinic Acid Farnesylated_Intermediate Farnesylated Intermediate Orsellinic_Acid->Farnesylated_Intermediate Farnesyl- pyrophosphate Chlorinated_Intermediate Chlorinated Intermediate Farnesylated_Intermediate->Chlorinated_Intermediate Ilicicolin_A_Epoxide Ilicicolin A Epoxide (Common Precursor) Chlorinated_Intermediate->Ilicicolin_A_Epoxide Hydroxylated_Intermediate 16-Hydroxy Intermediate Ilicicolin_A_Epoxide->Hydroxylated_Intermediate Cyclized_Intermediate Cyclized Intermediate Hydroxylated_Intermediate->Cyclized_Intermediate This compound This compound Cyclized_Intermediate->this compound AscC AscC (PKS) AscA AscA (PT) AscD AscD (Hal) AscE AscE (MO) AscH AscH (P450 MO) AscI AscI (TPC) AscJ AscJ (DH)

Caption: The biosynthetic pathway of this compound in Acremonium egyptiacum.

Gene Cluster Organization

Caption: Organization of the this compound biosynthetic gene clusters.

Experimental Workflow for Gene Function Analysis

Experimental_Workflow start Hypothesize Gene Function gene_deletion Gene Deletion in A. egyptiacum start->gene_deletion heterologous_expression Heterologous Expression in A. sojae start->heterologous_expression analysis Metabolite Analysis (HPLC, LC-MS) gene_deletion->analysis in_vitro_assay In Vitro Enzyme Assay heterologous_expression->in_vitro_assay heterologous_expression->analysis in_vitro_assay->analysis conclusion Confirm Gene Function analysis->conclusion

Caption: Workflow for elucidating the function of this compound biosynthetic genes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone, a meroterpenoid of fungal origin, has garnered significant attention within the scientific community due to its potent and specific inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the energy metabolism of African trypanosomes, the causative agents of sleeping sickness. This technical guide provides a comprehensive overview of the fungal sources of this compound and its related meroterpenoids, with a focus on quantitative production data, detailed experimental protocols for isolation and analysis, and the elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug development.

Fungal Producers of this compound and Related Meroterpenoids

This compound and its structural analog, ascochlorin, are produced by a variety of filamentous fungi. The primary and most well-studied producer of this compound is Acremonium egyptiacum, previously known as Acremonium sclerotigenum and initially misidentified as Ascochyta viciae.[1][2][3][4] Other fungal species have also been reported to produce this compound and related compounds.

Table 1: Fungal Sources of this compound and Related Meroterpenoids

CompoundFungal SourceReference
This compound Acremonium egyptiacum (syn. Acremonium sclerotigenum)[1][5]
Paecilomyces variotii[5][6][7]
Verticillium hemipterigenum[7][8]
Ascochlorin Acremonium egyptiacum (syn. Acremonium sclerotigenum)[1][5]
Cylindrocladium ilicicola[7]
Cylindrocarpon sp.[7]
Fusarium sp.[7]
Microcera sp.[7]
Nectria coccinea[7]

Quantitative Production of this compound and Intermediates

The production yields of this compound and its biosynthetic precursors are critical for developing viable large-scale production strategies. Genetic engineering of the producing strains has shown significant potential in enhancing the yield of the desired compound.

Table 2: Quantitative Yields of this compound and Related Metabolites from Acremonium egyptiacum

StrainCompoundYield (mg/L)Culture ConditionsReference
A. egyptiacum F-1392 (Wild-Type)This compound399AF medium[5]
A. egyptiacum F-1392 (Wild-Type)AscochlorinNot specifiedAF medium[5]
A. egyptiacum ΔascFThis compound0.50AF medium[5]
A. egyptiacum ΔascFIlicicolin A epoxide1.22 g/LAF medium[5]
A. egyptiacum ΔascEIlicicolin A2.32 g/LAF medium[5]
A. egyptiacum ΔascF/ΔascJThis compound0.41 g/LAF medium[5]

Table 3: Heterologous Production of this compound Biosynthetic Intermediates in Aspergillus oryzae

Expressed GenesCompound ProducedYield (mg/L)Reference
ascCOrsellinic acidNot specified[5]
ascCAIlicicolinic acid BNot specified[5]
ascCABIlicicolin B0.71[5]
ascCABDIlicicolin A0.04[5]

Biosynthesis of this compound and Ascochlorin

The biosynthetic pathway of this compound and ascochlorin in Acremonium egyptiacum has been fully elucidated.[1][5] It involves a multi-step process starting from orsellinic acid, which is prenylated and then undergoes a series of enzymatic modifications. The pathways for this compound and ascochlorin diverge from a common intermediate, ilicicolin A epoxide.

This compound and Ascochlorin Biosynthesis cluster_enzymes Biosynthetic Enzymes Orsellinic_acid Orsellinic acid Ilicicolinic_acid_B Ilicicolinic acid B Orsellinic_acid->Ilicicolinic_acid_B AscA Ilicicolin_B Ilicicolin B Ilicicolinic_acid_B->Ilicicolin_B AscB Ilicicolin_A Ilicicolin A Ilicicolin_B->Ilicicolin_A AscD Ilicicolin_A_epoxide Ilicicolin A epoxide Ilicicolin_A->Ilicicolin_A_epoxide AscE Intermediate_8 Intermediate 8 Ilicicolin_A_epoxide->Intermediate_8 AscF Intermediate_9 Intermediate 9 Ilicicolin_A_epoxide->Intermediate_9 AscH Ascochlorin Ascochlorin Intermediate_8->Ascochlorin AscG Intermediate_10 Intermediate 10 Intermediate_9->Intermediate_10 AscI This compound This compound Intermediate_10->this compound AscJ AscC AscC (PKS) AscA AscA (PT) AscB AscB (Red) AscD AscD (Hal) AscE AscE (Epo) AscF AscF (TPC) AscG AscG (MO) AscH AscH (MO) AscI AscI (TPC) AscJ AscJ (Dh)

Caption: Biosynthetic pathway of this compound and Ascochlorin in A. egyptiacum.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is based on the methods described for Acremonium egyptiacum.[5]

  • Strain Maintenance: Maintain A. egyptiacum on potato dextrose agar (PDA) slants at 28°C.

  • Seed Culture: Inoculate a loopful of mycelia from the PDA slant into a 50 mL flask containing 10 mL of seed medium (e.g., GYM medium). Incubate at 28°C for 3 days with shaking at 180 rpm.

  • Production Culture: Transfer the seed culture (5 mL) into a 500 mL flask containing 100 mL of production medium (AF medium). The composition of AF medium is crucial for inducing this compound production.[5]

  • Incubation: Incubate the production culture at 28°C for 7-10 days with shaking at 180 rpm.

  • Harvesting: Separate the mycelia from the culture broth by filtration or centrifugation.

Extraction and Purification of this compound
  • Mycelial Extraction: Extract the harvested mycelia with a suitable organic solvent such as acetone or ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

  • Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of n-hexane and ethyl acetate to separate the major fractions.

    • Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Analytical Methods for Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

    • Detection: UV detector at a wavelength of 290 nm.

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the extracts.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform 1H and 13C NMR, as well as 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure of the purified compounds.

Experimental Workflow Fungal_Culture Fungal Cultivation (A. egyptiacum) Harvesting Harvesting (Mycelia and Broth) Fungal_Culture->Harvesting Extraction Solvent Extraction (Acetone/Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Chromatographic Purification (Silica Gel, Prep-HPLC) Concentration->Purification Analysis Structural & Quantitative Analysis (HPLC, MS, NMR) Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

Acremonium egyptiacum stands out as the most prolific and well-characterized fungal source of this compound. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance production yields and for heterologous expression in more tractable fungal hosts. While other fungi like Paecilomyces variotii and Verticillium hemipterigenum are also known producers, a detailed quantitative assessment of their production capabilities is warranted. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore the fascinating chemistry and therapeutic potential of this compound and its related meroterpenoids. Further research into optimizing fermentation conditions and developing more efficient purification strategies will be crucial for the sustainable supply of this promising drug lead.

References

Ascofuranone: A Technical Guide to its Anti-cancer and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae.[1][2] Structurally identified as 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxo-tetrahydrofuran-2-yl]-3-methyl-octa-2,6-dienyl]-2,4-dihydroxy-6-methyl-benzaldehyde, this meroterpenoid has garnered significant scientific interest due to its diverse and potent biological activities.[1][3] Initially recognized for its antiviral and hypolipidemic effects, extensive research has unveiled its promising potential as a powerful anti-inflammatory and anti-cancer agent.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its dual role in combating inflammation and cancer.

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells like macrophages. Its action is characterized by the suppression of pro-inflammatory mediators and the inhibition of upstream signaling cascades.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory signaling network. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to:

  • Inhibit NF-κB and AP-1 Activation : It prevents the nuclear translocation of the transcription factors NF-κB and AP-1 (specifically p-c-Jun), which are essential for the expression of many pro-inflammatory genes.[1][2] This is achieved by decreasing the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5]

  • Selectively Target the ERK Pathway : Within the Mitogen-Activated Protein Kinase (MAPK) signaling family, this compound specifically inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[1][2] It does not affect the phosphorylation of p38 or JNK, indicating a targeted mechanism of action that distinguishes it from structurally similar compounds like ascochlorin.[1]

By inhibiting these pathways, this compound effectively downregulates the expression and production of key inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[2]

cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway IkB IκB TLR4->IkB Phosphorylation ERK ERK MAPK_Pathway->ERK p38_JNK p38 / JNK MAPK_Pathway->p38_JNK pERK p-ERK ERK->pERK AP1 AP-1 (c-Jun) pERK->AP1 Activation Nucleus Nucleus AP1->Nucleus NFkB NF-κB NFkB_p p-NF-κB (p65) IkB->NFkB_p Release & Activation NFkB_p->Nucleus Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6, IL-1β Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->pERK Inhibits This compound->IkB Inhibits Phosphorylation

Caption: this compound's anti-inflammatory mechanism in LPS-stimulated macrophages.

Quantitative Data: In Vitro Anti-inflammatory Effects

The inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages are summarized below.

MarkerConcentration of this compound (µM)ObservationReference
Nitric Oxide (NO) 1 - 50Dose-dependent reduction in production.[1]
iNOS Protein 1 - 50Significant, dose-dependent decrease in expression.[1]
COX-2 Protein 1 - 50Significant, dose-dependent decrease in expression.[1]
TNF-α mRNA 1 - 50Dose-dependent suppression of expression.[2][6]
IL-6 mRNA 1 - 50Dose-dependent suppression of expression.[2][6]
IL-1β mRNA 1 - 50Dose-dependent suppression of expression.[2][6]
p-ERK Expression 1 - 50Specific and dose-dependent decrease.[1][2]
Experimental Protocols

The following are standard protocols used to evaluate the anti-inflammatory activity of this compound.

  • Cell Culture and Viability (MTT Assay) : RAW 264.7 macrophage cells are cultured in appropriate media. To assess cytotoxicity, cells are treated with various concentrations of this compound, with or without LPS (100 ng/mL), for 24 hours. Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Nitric Oxide (NO) Production (Griess Assay) : Cells are treated with LPS (100 ng/mL) and different concentrations of this compound for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1]

  • RT-PCR for Gene Expression : Total RNA is extracted from treated cells using TRIzol reagent. cDNA is synthesized, and PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β. β-actin is typically used as an internal control.[1][6]

  • Western Blot Analysis : Cells are lysed, and total protein is quantified. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, total and phosphorylated forms of ERK, p38, and JNK. Appropriate secondary antibodies are used for detection.[1]

  • Immunofluorescence for Nuclear Translocation : Cells grown on coverslips are treated and then fixed. They are permeabilized and incubated with primary antibodies for NF-κB (p65) and AP-1 (p-c-Jun). After washing, cells are incubated with fluorescently-labeled secondary antibodies and a nuclear stain (like DAPI). Translocation is visualized using confocal microscopy.[2]

Anti-cancer Properties of this compound

This compound exhibits a multi-faceted anti-cancer profile, impacting tumor growth, invasion, and metastasis through the modulation of distinct signaling pathways.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to interfere with several processes critical for cancer cell survival and proliferation:

  • Inhibition of mTORC1 Signaling : In cancer cells responsive to Insulin-like Growth Factor-I (IGF-1), this compound suppresses cell migration and invasion. It achieves this by inhibiting the mTOR complex 1 (mTORC1) pathway, a central regulator of cell growth. This inhibition is mediated by the upregulation of AMPK and downregulation of Akt phosphorylation, leading to reduced phosphorylation of mTOR and its downstream targets, p70S6K and 4EBP1. This cascade ultimately disrupts F-actin cytoskeleton organization and focal adhesion kinase (FAK) activation, which are crucial for cell motility.[7]

  • Suppression of MMP-9 Expression : this compound inhibits the expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for cancer cell invasion and metastasis.[8] It blocks the activation of activator protein-1 (AP-1) by suppressing the upstream Ras/Raf/MEK/ERK signaling pathway in response to stimuli like phorbol myristate acetate (PMA).[8]

  • Inhibition of Mitochondrial Respiration : this compound is a potent inhibitor of the mitochondrial alternative oxidase (AOX), an enzyme found in some fungi, plants, and protozoa.[9][10] While absent in mammals, AOX is a target of interest in cancer research as some cancer cells exhibit metabolic plasticity that could be targeted by AOX inhibitors. This compound's ability to inhibit related ubiquinone-dependent respiratory enzymes suggests a broader impact on cellular energy metabolism that could be exploited in cancer therapy.[11][12]

  • General Anti-proliferative Effects : At higher concentrations (e.g., 25 µg/mL), this compound can cytostatically prevent the growth of lymphoma cells by inhibiting macromolecular synthesis, with protein synthesis being the most affected.[13]

IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Akt Akt IGF1R->Akt pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates AMPK AMPK AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K EBP1 4EBP1 mTORC1->EBP1 Actin Actin Cytoskeleton Organization p70S6K->Actin EBP1->Actin FAK FAK FAK->Actin Migration Cell Migration & Invasion Actin->Migration This compound This compound This compound->pAkt Downregulates This compound->AMPK Upregulates

Caption: this compound inhibits the IGF-1/Akt/mTORC1 pathway to suppress cancer metastasis.

Quantitative Data: In Vitro Anti-cancer Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A2780 Ovarian Cancer4.04 ± 0.36[14]
SKOV-3 Ovarian Cancer5.80 ± 0.40[14]
HT-29 Colorectal Cancer3.79 ± 0.069[14]
A375 Skin Cancer5.71 ± 0.20[14]
HeLa Cervical Cancer4.30 ± 0.27[14]
MCF-7 Breast Cancer15.09 ± 0.99[14]
Experimental Protocols

Key methodologies for assessing the anti-cancer effects of this compound are outlined below.

  • Cell Viability (SRB Assay) : The Sulforhodamine B (SRB) assay is used to determine cytotoxicity and IC50 values. Cells are seeded, treated with this compound for a set period (e.g., 48-72 hours), fixed with trichloroacetic acid, and stained with SRB. The absorbance of the bound dye is proportional to the cell number.

  • Scratch Wound Healing Assay : To assess cell migration, a confluent monolayer of cancer cells is "scratched" to create a cell-free gap. Cells are then treated with this compound, and the closure of the gap is monitored and photographed over time.[7]

  • Matrigel Invasion Assay : This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel (a basement membrane matrix). The lower chamber contains a chemoattractant. After treatment with this compound, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified.[7]

  • F-actin Cytoskeleton Staining : To visualize changes in the cytoskeleton, treated cells are fixed, permeabilized, and stained with FITC-conjugated phalloidin, which specifically binds to F-actin filaments. Changes in cell morphology and actin organization are observed via fluorescence microscopy.[7]

  • Western Blot Analysis for Signaling Proteins : Similar to the anti-inflammatory protocol, Western blotting is used to measure the total and phosphorylated levels of key proteins in the mTORC1 (Akt, mTOR, p70S6K) and MAPK (Ras, Raf, MEK, ERK) signaling pathways to confirm the mechanism of action.[7][8]

Conclusion

This compound is a fungal-derived compound with a compelling dual-action profile against inflammation and cancer. Its ability to selectively target specific nodes within complex signaling networks, such as the ERK pathway in inflammation and the mTORC1 pathway in cancer, underscores its potential as a refined therapeutic agent. The comprehensive data from in vitro studies provide a strong foundation for its mechanisms of action, inhibiting pro-inflammatory mediator production and suppressing cancer cell migration and invasion. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and its derivatives in treating inflammation-driven diseases and various forms of cancer.

References

Ascofuranone: A Technical Guide on its Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae (now known as Acremonium sclerotigenum). This meroterpenoid possesses a unique chemical structure that confers a remarkable range of biological activities. Initially investigated for its hypolipidemic properties, this compound has emerged as a potent inhibitor of the Trypanosome Alternative Oxidase (TAO), making it a leading drug candidate for African trypanosomiasis (sleeping sickness). Furthermore, it exhibits significant anti-inflammatory and antitumor activities through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the structural elucidation, chemical properties, and biological functions of this compound, including detailed experimental protocols and summaries of quantitative data to support further research and development.

Structural Elucidation and Chemical Properties

This compound is a complex meroterpenoid, featuring a hybrid structure derived from both polyketide and terpene biosynthetic pathways. Its definitive structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The chemical structure is formally defined as 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxotetrahydrofuran-2-yl]-3-methylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-methylbenzaldehyde[1]. The structural determination relied on extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) analyses to establish the connectivity of the atoms, while high-resolution mass spectrometry confirmed its elemental composition[2][3].

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde[1]
Molecular Formula C₂₃H₂₉ClO₅[1][4]
Molecular Weight 420.93 g/mol [1][4]
CAS Number 38462-04-3[1][4]
Appearance White solid / powder[5]
Boiling Point 581.2 °C (predicted)[6]
Density 1.207 g/mL (predicted)[6]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO[4]
Spectroscopic Characterization

The structural elucidation of this compound and its biosynthetic intermediates has been extensively detailed, particularly through NMR and MS analysis. While specific spectral data is often found in supplementary materials of publications, the methodologies are well-documented.

  • NMR Spectroscopy : ¹H and ¹³C NMR are crucial for identifying the molecular scaffold. 2D NMR techniques like COSY, HSQC, and HMBC are used to piece together the spin systems and establish long-range correlations, confirming the connection between the substituted dihydroxybenzaldehyde core and the complex sesquiterpenoid side chain[2][3].

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) helps in structural confirmation by analyzing fragmentation patterns, which typically involve cleavages in the sesquiterpenoid side chain[2].

  • Infrared (IR) and UV-Vis Spectroscopy : These methods were used in the initial isolation and characterization to identify key functional groups, such as hydroxyls, carbonyls (from the aldehyde and tetrahydrofuranone moieties), and the aromatic ring system[7].

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Acremonium egyptiacum has been fully elucidated. It is a complex process involving enzymes encoded by gene clusters located at different loci. The pathway begins with the polyketide synthase (PKS) AscC producing orsellinic acid. This is followed by a series of modifications including prenylation, chlorination, epoxidation, hydroxylation, cyclization, and oxidation to yield the final product.

G cluster_legend Legend Enzyme Enzyme Intermediate Intermediate OA Orsellinic Acid IA_B Ilicicolinic Acid B OA->IA_B AscA, AscB IA_A Ilicicolin A IA_B->IA_A AscD (Chlorination) IA_E Ilicicolin A Epoxide (7) IA_A->IA_E AscE (Epoxidation) INT9 Hydroxylated Intermediate (9) IA_E->INT9 AscH (Hydroxylation) AFOH Ascofuranol (10) INT9->AFOH AscI (Cyclization) AF This compound (1) AFOH->AF AscJ (Oxidation) AscC AscC (PKS) AscC->OA AscA AscA (PT) AscB AscB (Red) AscD AscD (Hal) AscE AscE (Epo) AscH AscH (MO) AscI AscI (TPC) AscJ AscJ (Dh)

Fig 1. Biosynthetic Pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse portfolio of potent biological activities, making it a molecule of significant interest in drug development.

Antitrypanosomal Activity

The most prominent activity of this compound is its potent and selective inhibition of the Trypanosome Alternative Oxidase (TAO), an enzyme essential for the energy metabolism of the bloodstream form of Trypanosoma brucei but absent in mammals[8]. This makes TAO an excellent drug target. This compound acts as a noncompetitive inhibitor with respect to the enzyme's substrate, ubiquinol[8][9].

G Glycolysis Glycolysis NADH NADH Glycolysis->NADH G3P Glycerol-3-Phosphate NADH->G3P DHAP -> G3P G3PDH G3P Dehydrogenase G3P->G3PDH DHAP DHAP UQ Ubiquinone Pool (UQ/UQH2) G3PDH->UQ e⁻ transfer TAO Trypanosome Alternative Oxidase (TAO) O2 O₂ TAO->O2 H2O H₂O TAO->H2O e⁻ transfer ATP ATP Production Blocked TAO->ATP UQ->TAO UQH₂ AF This compound AF->TAO Inhibits

Fig 2. Inhibition of Trypanosome Respiration by this compound.
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10]. It also downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism involves the suppression of the nuclear translocation of transcription factors NF-κB and AP-1, mediated through the specific inhibition of ERK1/2 phosphorylation in the MAPK signaling pathway[10].

G cluster_nuc Nuclear Translocation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path pERK p-ERK1/2 MAPK->pERK AP1 AP-1 pERK->AP1 Nucleus Nucleus AP1->Nucleus NFkB NF-κB NFkB_path->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Cytokines Gene Transcription Inflammation Inflammation Cytokines->Inflammation AF This compound AF->pERK Inhibits AF->NFkB Inhibits Translocation

Fig 3. Anti-inflammatory Signaling Pathway of this compound.
Antitumor and Other Activities

This compound has demonstrated antitumor activity against several cancer models, including FM3A murine mammary carcinoma, B16 melanoma, and Lewis lung carcinoma[10]. Its mechanism appears to involve the activation of host immune cells, such as phagocytes, as well as direct cytostatic effects[10]. It completely prevents the growth of L5178Y lymphoma cells at a concentration of 25 µg/mL by inhibiting macromolecular synthesis, particularly protein synthesis. Additionally, this compound has shown inhibitory activity against human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is a validated target in cancer and inflammatory diseases[6].

Summary of Biological Activity Data
Target/AssayOrganism/Cell LineActivity TypeValueReference(s)
Trypanosome Alternative Oxidase (TAO) Trypanosoma bruceiInhibition (Ki)2.38 nM[8][9]
Recombinant TAO (rTAO) Trypanosoma bruceiInhibition (IC₅₀)1.3 - 2.0 nM[9]
L5178Y Lymphoma MurineCytostatic Conc.25 µg/mL
FM3A Mammary Carcinoma MurineAntitumorIn vivo activity demonstrated[10]
B16 Melanoma MurineAntimetastaticIn vivo activity demonstrated[10]
Lewis Lung Carcinoma MurineAntimetastaticIn vivo activity demonstrated[10]
Human Dihydroorotate Dehydrogenase (DHODH) HumanInhibitionActivity reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is adapted from methods used for isolating this compound from fungal cultures like Acremonium egyptiacum.

  • Fungal Culture : Inoculate A. egyptiacum into a suitable liquid medium (e.g., potato dextrose broth) and incubate for 14-21 days with shaking to allow for the production of secondary metabolites.

  • Extraction : Separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification :

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Monitor fractions using Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing the compound of interest and concentrate.

    • Perform further purification using High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column and a suitable mobile phase (e.g., methanol/water gradient) to obtain pure this compound[2].

  • Characterization : Confirm the identity and purity of the isolated compound using NMR and MS analysis.

TAO Inhibition Assay (Spectrophotometric)

This protocol measures the ubiquinol oxidase activity of recombinant T. brucei alternative oxidase (rTAO).

  • Reagents :

    • Assay Buffer: 0.5 M Tris-HCl, pH 7.3.

    • Substrate: Ubiquinol-1 (Q₁H₂), prepared by reducing ubiquinone-1 with sodium borohydride.

    • Enzyme: Purified recombinant TAO (lacking the mitochondrial targeting signal).

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • The assay is performed in a 1 cm quartz cuvette at a constant temperature (e.g., 25°C).

    • To the cuvette, add the assay buffer and varying concentrations of this compound (or vehicle control).

    • Add a specific amount of rTAO enzyme (e.g., 250 ng in a 1 mL final volume) and incubate for a short period.

    • Initiate the reaction by adding the ubiquinol-1 substrate.

    • Monitor the oxidation of ubiquinol-1 by recording the decrease in absorbance at 278 nm for 2-3 minutes using a spectrophotometer.

  • Data Analysis :

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) and mechanism, repeat the assay at multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

General Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for discovering and characterizing novel enzyme inhibitors like this compound.

G A Compound Library (Natural Products, Synthetic) B High-Throughput Screening (HTS Assay) A->B C Hit Identification B->C C->A No Hits D Dose-Response & IC₅₀ Determination C->D Primary Hits E Mechanism of Action Studies (Enzyme Kinetics, Ki) D->E F Cell-Based Assays (Cytotoxicity, Target Engagement) E->F G Lead Optimization (SAR Studies) F->G Confirmed Hit H In Vivo Efficacy & Toxicology Studies G->H Optimized Lead I Preclinical Candidate H->I

Fig 4. General Experimental Workflow for Inhibitor Discovery.

Conclusion

This compound stands out as a fungal metabolite with a validated and highly promising therapeutic application. Its potent and selective inhibition of the trypanosome alternative oxidase provides a strong foundation for the development of new treatments for African trypanosomiasis. Furthermore, its distinct anti-inflammatory and antitumor activities, mediated by specific interactions with cellular signaling pathways, open additional avenues for therapeutic exploration. The detailed understanding of its biosynthesis also paves the way for metabolic engineering approaches to improve production yields. This guide consolidates the key technical information on this compound, providing a valuable resource for researchers aiming to harness its full therapeutic potential.

References

Ascofuranone: A Technical Guide to a Promising Lead Compound for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae, and also produced by other ascomycete fungi like Acremonium sclerotigenum.[1][2] This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant attention in the scientific community for its diverse physiological activities.[3] While it exhibits antibiotic, hypolipidemic, anti-inflammatory, and anti-cancer properties, its most notable potential lies in its potent and selective inhibitory activity against the alternative oxidase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[1][3][4] This makes this compound a critical lead compound for the development of novel chemotherapies against this neglected tropical disease.[5] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Primary Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase (TAO)

The primary therapeutic potential of this compound stems from its role as a highly potent and specific inhibitor of Trypanosome Alternative Oxidase (TAO).[6]

  • The Target: TAO: In their bloodstream form, Trypanosoma brucei parasites are entirely dependent on glycolysis for ATP production.[3] The NADH generated during this process must be reoxidized to NAD+ to sustain glycolysis. TAO, a cyanide-insensitive terminal oxidase located in the parasite's single mitochondrion, is the sole enzyme responsible for this reoxidation.[2][3][7]

  • Selective Toxicity: Crucially, mammalian hosts lack an alternative oxidase, making TAO an ideal and highly selective drug target.[3][6][8] By inhibiting TAO, this compound effectively shuts down the parasite's energy metabolism, leading to its death, without affecting the host's respiratory chain.[5]

  • Inhibitory Profile: this compound acts as a sub-nanomolar, noncompetitive inhibitor of the ubiquinol oxidase activity of TAO.[5][8] The inhibition constant (Ki) has been determined to be 2.38 nM.[5][9] Structure-activity relationship studies have identified the 1-formyl and 6-hydroxyl groups on the this compound molecule as crucial for its direct interaction with the enzyme.[6]

Beyond its trypanocidal activity, this compound has also been shown to inhibit human dihydroorotate dehydrogenase (DHODH) and possesses immunomodulatory and anti-tumor effects.[1][4]

Signaling and Biosynthetic Pathways

The targeted action of this compound on the parasite's respiratory pathway and its own complex biosynthesis are critical aspects of its drug development profile.

G cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrial Electron Transport Glucose Glucose G3P Glycerol-3-Phosphate Glucose->G3P DHAP -> G3P (G3P Dehydrogenase) G3PDH Glycerol-3-Phosphate Dehydrogenase G3P->G3PDH Enters Mitochondrion UQ Ubiquinone Pool (UQ) G3PDH->UQ 2e- UQH2 Ubiquinol Pool (UQH2) UQ->UQH2 Reduction TAO Trypanosome Alternative Oxidase (TAO) UQH2->TAO Oxidation O2 O2 TAO->O2 2e- H2O H2O O2->H2O This compound This compound This compound->TAO Inhibition

Caption: this compound's inhibition of the T. brucei mitochondrial electron transport chain.

Orsellinic_Acid Orsellinic Acid Prenyltransferase Prenyltransferase (AscA) Ilicicolinic_Acid_B Ilicicolinic Acid B Halogenase Halogenase (AscD) Ilicicolin_A Ilicicolin A Monooxygenase_E P450 Monooxygenase (AscE) Ilicicolin_A_Epoxide Ilicicolin A Epoxide (Common Precursor) Monooxygenase_H P450 Monooxygenase (AscH) Intermediate_5 Hydroxylated Intermediate TPC Terpene Cyclase (AscI) Ascofuranol Ascofuranol Dehydrogenase Alcohol Dehydrogenase (AscJ) This compound This compound PKS PKS (AscC) Prenyltransferase->Ilicicolinic_Acid_B Prenylation Halogenase->Ilicicolin_A Chlorination Monooxygenase_E->Ilicicolin_A_Epoxide Epoxidation Monooxygenase_H->Intermediate_5 Hydroxylation (C-16) TPC->Ascofuranol Cyclization Dehydrogenase->this compound Oxidation cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo cluster_development Lead Optimization A Source Isolation (e.g., Acremonium) B Compound Identification (this compound) A->B C In Vitro Screening (Antitrypanosomal Assay) B->C D Target Identification (TAO Inhibition Assay) C->D E IC50 / Ki Determination D->E F Murine Infection Model (Efficacy & Dosing) E->F G Pharmacokinetics (PK) (Absorption, Distribution) F->G H Toxicity Studies G->H I Large Animal Model (e.g., Calves) H->I J Structure-Activity Relationship (SAR) I->J K Derivative Synthesis J->K L Improved PK/PD K->L L->F Re-evaluate

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Ascofuranone against Trypanosoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone, a prenylphenol antibiotic isolated from the phytopathogenic fungus Ascochyta visiae, has demonstrated potent and specific activity against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness). Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's mitochondrial electron transport chain that is absent in mammals, making it a promising drug target. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against bloodstream forms of Trypanosoma brucei, including parasite culture, drug sensitivity assays, and analysis of its inhibitory effect on the TAO.

Data Presentation

In Vitro Efficacy and Inhibitory Activity of this compound against Trypanosoma brucei
ParameterValueOrganism/SystemReference
IC50 ~1.1 nM (Compound 18, a derivative)Trypanosoma brucei brucei TAO
IC50 Potent (nanomolar range)Trypanosoma brucei brucei, Trypanosoma evansi, Trypanosoma equiperdum, Trypanosoma congolense
Ki 2.38 nMTrypanosoma brucei brucei mitochondria (ubiquinol-dependent O2 uptake)

Experimental Protocols

Culture of Bloodstream Form Trypanosoma brucei

This protocol is adapted for the axenic (feeder-cell free) culture of Trypanosoma brucei brucei (e.g., strain 427).

Materials:

  • HMI-9 (Hirumi's Modified Iscove's Medium)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypanosoma brucei bloodstream form stabilate

  • T-25 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete HMI-9 medium by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Rapidly thaw a frozen stabilate of T. brucei in a 37°C water bath.

  • Transfer the thawed cell suspension to a T-25 flask containing 10 mL of pre-warmed complete HMI-9 medium.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor the parasite density daily using a hemocytometer.

  • Maintain the culture by diluting the parasites with fresh, pre-warmed medium to a density of 1 x 105 cells/mL when the culture reaches approximately 1.5 x 106 cells/mL to ensure they remain in the exponential growth phase. Do not allow the density to exceed 2 x 106 cells/mL, as this can trigger differentiation into non-proliferative stumpy forms.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare serial dilutions from the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity to the parasites.

In Vitro Drug Sensitivity Assay using a Resazurin-Based Viability Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against bloodstream form T. brucei.

Materials:

  • 96-well flat-bottomed microplates

  • Log-phase culture of T. brucei

  • This compound serial dilutions

  • Resazurin sodium salt solution (e.g., AlamarBlue™ or PrestoBlue™)

  • Plate reader (fluorometer or spectrophotometer)

  • Pentamidine (as a positive control)

  • Complete HMI-9 medium (as a negative control)

Procedure:

  • Dilute the log-phase T. brucei culture to a final density of 5 x 103 cells/mL in complete HMI-9 medium.

  • Dispense 196 µL of the parasite suspension into each well of a 96-well plate.

  • Add 4 µL of the serially diluted this compound solutions to the respective wells in duplicate or triplicate. Include wells with pentamidine as a positive control and medium with DMSO as a negative control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • After 48 hours, add 20 µL of the resazurin-based reagent to each well.

  • Incubate for an additional 4-24 hours, depending on the specific reagent's instructions and the rate of color/fluorescence development.

  • Measure the fluorescence (Excitation: 544 nm, Emission: 590 nm) or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Alternative Luciferase-Based Viability Assay

As an alternative to resazurin-based assays, a luciferase-based method measuring intracellular ATP levels can be used, which often has a shorter incubation time for signal detection.

Materials:

  • Items from section 3, replacing the resazurin reagent with a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Follow steps 1-4 of the resazurin-based assay protocol.

  • After the 48-hour incubation with the compound, add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 15 µL of CellTiter-Glo).

  • Shake the plate for 2 minutes to induce cell lysis and release ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 as described for the resazurin-based assay.

Mechanism of Action and Signaling Pathway

This compound specifically targets the energy metabolism of bloodstream form Trypanosoma brucei. These parasites are highly dependent on glycolysis for ATP production. A crucial part of this process involves the mitochondrial glycerol-3-phosphate dehydrogenase (G3PDH) and the trypanosome alternative oxidase (TAO), which together reoxidize NADH produced during glycolysis. This compound is a potent and selective inhibitor of TAO. By blocking TAO, this compound disrupts the electron transport chain, leading to an inability to regenerate NAD+, a halt in glycolysis, a rapid depletion of ATP, and ultimately, parasite death.

Ascofuranone_Mechanism_of_Action cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis (in Glycosome) Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP ATP_depletion ATP Depletion & Parasite Death Glycolysis->ATP_depletion Disruption leads to G3P Glycerol-3-P DHAP->G3P G3P->DHAP Glycerol-3-P Shuttle mG3PDH mG3PDH G3P->mG3PDH UQH2 UQH2 mG3PDH->UQH2 Reduces UQ UQ UQ->UQH2 Oxidizes TAO TAO UQH2->TAO TAO->UQ Oxidizes H2O H2O TAO->H2O O2 O2 O2->TAO This compound This compound This compound->TAO Inhibits Experimental_Workflow start Start culture 1. T. brucei Culture (Bloodstream Form) start->culture setup_assay 3. Set up 96-Well Plate Assay (Parasites + Drug) culture->setup_assay prepare_asc 2. Prepare this compound Stock & Dilutions prepare_asc->setup_assay incubate_48h 4. Incubate for 48h (37°C, 5% CO2) setup_assay->incubate_48h add_reagent 5. Add Viability Reagent (Resazurin or Luciferase) incubate_48h->add_reagent incubate_read 6. Incubate & Read Plate (Fluorescence/Luminescence) add_reagent->incubate_read data_analysis 7. Data Analysis (Calculate IC50) incubate_read->data_analysis end End data_analysis->end

Application Notes and Protocols for Cell Culture Studies with Ascofuranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic with a range of biological activities, including antitumor and antimetastatic properties.[1][2] These application notes provide a comprehensive guide for conducting cell culture studies to investigate the effects of this compound. The protocols outlined below cover essential techniques from basic cell culture and viability assays to more complex migration and invasion assays, as well as protein analysis.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway.[3] Specifically, it has been shown to suppress the phosphorylation of Raptor, a key component of the mTORC1 complex.[3] This disruption of the mTORC1 pathway leads to downstream effects on cell growth, proliferation, and survival.

Data Presentation

Cell LineAssay TypeEffective ConcentrationReference
L5178Y (Murine Lymphoma)Growth Inhibition25 µg/mL[2]
Murine SplenocytesProliferation Inhibition (in response to lectins)> 5 µg/mL[4]
Concanavalin A-induced T-lymphocytesIL-2 Receptor Formation Inhibition> 0.4 µg/mL[4]
Concanavalin A-induced T-lymphocytesIL-2 Production Inhibition> 2 µg/mL[4]

Experimental Protocols

This compound Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Treatment with this compound

Objective: To culture mammalian cells and treat them with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • This compound stock solution (from Protocol 1)

Protocol:

  • Culture the cells in a suitable vessel until they reach the desired confluency (typically 70-80%).

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Following the treatment period (from Protocol 2), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the mTORC1 pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Raptor, anti-Raptor, anti-phospho-mTOR, anti-mTOR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway

Ascofuranone_mTORC1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 (mTOR, Raptor, GβL) Rheb->mTORC1 Downstream Effectors S6K1, 4E-BP1 mTORC1->Downstream Effectors This compound This compound This compound->mTORC1 Inhibits Raptor Phosphorylation Cell Growth & Proliferation Cell Growth & Proliferation Downstream Effectors->Cell Growth & Proliferation Inhibition of Autophagy Inhibition of Autophagy Downstream Effectors->Inhibition of Autophagy

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound (24-72h) prep_stock->treat_cells culture_cells Culture Cells to Desired Confluency culture_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis western Protein Analysis (Western Blot) treat_cells->western migration Cell Migration (Wound Healing) treat_cells->migration invasion Cell Invasion (Matrigel Assay) treat_cells->invasion ic50 IC50 Calculation viability->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis protein_analysis Protein Expression/ Phosphorylation western->protein_analysis migration_analysis Wound Closure Quantification migration->migration_analysis invasion_analysis Invading Cell Quantification invasion->invasion_analysis

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ascofuranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Ascofuranone, a potent inhibitor of the trypanosome alternative oxidase (TAO), with demonstrated efficacy in animal models of African trypanosomiasis and potential applications in oncology.[1][2][3][4] The following sections detail experimental protocols, summarize key quantitative data, and visualize relevant biological pathways to guide researchers in designing and executing in vivo studies with this compound.

I. Efficacy of this compound in Animal Models of African Trypanosomiasis

This compound has shown significant therapeutic effects against various Trypanosoma species in murine and bovine models.[1][5][6] Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO), a crucial enzyme for the parasite's energy metabolism in the bloodstream form.[2][3][4][7]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in treating Trypanosoma infections in different animal models.

Table 1: Efficacy of this compound against Trypanosoma brucei brucei in Mice [1][8]

Administration RouteDosage (mg/kg/day)Duration (days)Outcome
Intraperitoneal1004100% cure rate; parasites eliminated 4 days post-treatment initiation.[1][8]
Intraperitoneal25-1001-4Dose-dependent suppression of parasitemia.[1][8]
Oral4008100% cure rate.[1][8]

Table 2: Efficacy of this compound against Trypanosoma vivax in Mice [6]

Administration RouteDosage (mg/kg)Duration (days)Total Dose (mg/kg)Outcome
Intraperitoneal501 (single dose)50100% cure rate.[6]
Intraperitoneal25250100% cure rate.[6]
Intraperitoneal12336100% cure rate.[6]
Intraperitoneal6424100% cure rate.[6]

Table 3: Efficacy of this compound against Trypanosoma vivax and Trypanosoma congolense in Calves [5][9][10][11]

Trypanosoma SpeciesAdministration RouteDosage (mg/kg)Outcome
T. vivaxIntramuscular25Successful clearance of parasites.[5][9][10][11]
T. congolenseIntramuscular25Not effectively cleared; relapse observed.[5][9][10][11]
Experimental Protocols

Protocol 1: General Protocol for Testing this compound Efficacy in a Murine Model of Trypanosoma brucei Infection

This protocol is based on the methodology described by Yabu et al. (2003).[8]

  • Animal Model:

    • Species: Mouse (e.g., BALB/c).[6]

    • Sex: Male.[6]

    • Maintain animals under standard laboratory conditions.

  • Infection:

    • Infect mice intraperitoneally with bloodstream forms of T. b. brucei.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., a solution without glycerol).[8]

    • Administer this compound via the desired route (intraperitoneal or oral gavage).

  • Treatment Schedule:

    • Initiate treatment when parasitemia is established.

    • Administer the drug once every 24 hours for a predetermined number of consecutive days.[8]

  • Monitoring Efficacy:

    • Monitor parasitemia daily by examining tail blood smears under a microscope.

    • Observe the morphology of the trypanosomes, noting any changes from long slender forms to short stumpy forms.[8]

    • Monitor the survival of the mice.

    • Consider mice cured if no parasites are detected in the blood for a specified period post-treatment.

Protocol 2: Protocol for Testing this compound Efficacy in a Bovine Model of Trypanosoma Infection

This protocol is adapted from studies on T. vivax and T. congolense in calves.[5][9][10][11]

  • Animal Model:

    • Species: Cattle (calves).[5][9][10][11]

    • Ensure animals are healthy and acclimatized before the experiment.

  • Infection:

    • Infect calves intravenously with the target Trypanosoma species (e.g., T. vivax or T. congolense).[5][9][10][11]

    • Inoculate with a defined number of parasites (e.g., 10^5 cells/mL in 2 mL of phosphate-buffered saline).[5][9][10][11]

  • Drug Administration:

    • Initiate treatment when parasitemia reaches a specific level (e.g., 1 x 10^7.8 cells/mL).[5][9][10][11]

    • Administer this compound intramuscularly at the target dose.[5][9][10][11]

    • Include a placebo control group receiving the vehicle only.[5][9][10][11]

  • Monitoring Efficacy:

    • Monitor parasitemia daily using techniques such as the hematocrit centrifugation technique (HCT) and wet smears.[5]

    • Monitor clinical signs and body weight of the calves.

    • Assess packed cell volume (%PCV) to monitor for anemia.[5]

Signaling Pathway and Mechanism of Action

This compound's primary target in trypanosomes is the alternative oxidase (TAO), which is part of a simplified mitochondrial electron transport system. This system is essential for the reoxidation of NADH produced during glycolysis in the bloodstream form of the parasite. By inhibiting TAO, this compound disrupts the parasite's energy metabolism, leading to its death.

G cluster_mito Mitochondrion Glycolysis Glycolysis NADH NADH Glycolysis->NADH NAD NAD+ NADH->NAD Reoxidation G3P Glycerol-3-phosphate NADH->G3P NAD->Glycolysis DHAP Dihydroxyacetone phosphate G3P->DHAP Ubiquinol Ubiquinol G3P->Ubiquinol e- G3PDH Glycerol-3-phosphate dehydrogenase Ubiquinone Ubiquinone Ubiquinol->Ubiquinone Oxygen O2 Ubiquinol->Oxygen e- TAO Trypanosome Alternative Oxidase (TAO) Water H2O Oxygen->Water This compound This compound This compound->TAO G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Actin F-actin Cytoskeleton Organization p70S6K->Actin _4EBP1->Actin Invasion Cell Invasion & Migration Actin->Invasion This compound This compound This compound->mTORC1 G PMA PMA Ras Ras PMA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP9 MMP-9 Expression AP1->MMP9 Invasion Cell Invasion MMP9->Invasion This compound This compound This compound->Ras This compound->Raf This compound->MEK This compound->ERK

References

Application Notes and Protocols: Intraperitoneal versus Oral Administration of Ascofuranone in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic originally isolated from the fungus Ascochyta viciae. It has garnered significant interest in the scientific community for its diverse biological activities, including potent antitumor and antiparasitic properties.[1][2] A promising drug candidate, this compound's primary mechanisms of action include the inhibition of the cyanide-insensitive alternative oxidase (TAO) in parasites like Trypanosoma brucei and the suppression of cancer cell invasion by inhibiting key signaling pathways.[3][4]

The selection of an appropriate administration route is a critical determinant of a drug's pharmacokinetic profile, efficacy, and toxicity in preclinical animal models.[5] This document provides a detailed comparison of intraperitoneal (IP) and oral (PO) administration of this compound in mice, summarizing key efficacy data and providing comprehensive experimental protocols to guide researchers in their study design.

Application Notes

Efficacy Comparison: Intraperitoneal vs. Oral Administration

Studies investigating the trypanocidal activity of this compound in mice infected with Trypanosoma brucei brucei have demonstrated a significant difference in efficacy between intraperitoneal and oral routes. Intraperitoneal administration is markedly more effective, achieving a curative effect at a lower total dose and over a shorter duration compared to oral gavage.[2][6]

With IP treatment, parasitemia was strongly suppressed, and parasites were eliminated four days after the start of treatment.[2][6] In contrast, oral administration required a four-fold higher daily dose administered for twice the duration to achieve the same curative outcome.[2][6] This suggests that the bioavailability of this compound is considerably lower when administered orally.[2]

Table 1: Efficacy of this compound against T. brucei brucei in Mice

Administration Route Dosage Treatment Schedule Outcome Reference
Intraperitoneal (IP) 100 mg/kg Daily for 4 consecutive days 100% cure [2][6]

| Oral (PO) | 400 mg/kg | Daily for 8 consecutive days | 100% cure |[2][6] |

Pharmacokinetic and Toxicity Considerations

While specific pharmacokinetic studies for this compound were not detailed in the reviewed literature, general principles of drug administration in rodents can explain the observed efficacy differences.

  • Intraperitoneal (IP) Administration: This route typically results in faster and more complete absorption compared to oral administration.[5] Drugs administered via IP injection are absorbed into the portal circulation, but they partially bypass the first-pass metabolism in the liver that oral drugs undergo. This often leads to higher bioavailability, as demonstrated for various small molecules in mice.[5]

  • Oral (PO) Administration: This is the most convenient and common route for clinical applications. However, drugs administered orally are subject to degradation in the gastrointestinal tract and significant first-pass metabolism in the gut wall and liver.[7] This can substantially reduce the amount of active drug reaching systemic circulation, necessitating higher doses, as seen with this compound.[2][6]

  • Toxicity: The route of administration is an important factor influencing a compound's toxicity profile.[7] Compounds often exhibit less toxicity when administered orally compared to injection routes due to lower absorption and first-pass metabolism, which can detoxify the substance.[7][8] While specific comparative toxicity data for this compound is limited, the potential for toxicity has been noted as a reason for developing analogues.[2]

Table 2: General Pharmacokinetic Comparison of Administration Routes in Mice

Parameter Intraperitoneal (IP) Oral (PO) Reference
Absorption Speed Rapid Slower [5][9]
First-Pass Effect Partially bypassed Significant
Bioavailability Generally high Variable, often lower [5]

| Technique Complexity | Relatively simple | Requires more skill |[10][11] |

Visualized Workflows and Signaling Pathways

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_outcome Outcome Assessment A Infection of Mice (e.g., T. brucei) B Random Assignment to Treatment Groups A->B C Group 1: Intraperitoneal (IP) Injection of this compound B->C D Group 2: Oral Gavage (PO) of this compound B->D E Control Group (Vehicle) B->E F Monitor Parasitemia, Survival, and Toxicity C->F D->F E->F G Comparative Efficacy Analysis F->G

Caption: Workflow for comparing IP and PO this compound efficacy.

tao_inhibition cluster_parasite Trypanosome Mitochondrion glycolysis Glycolysis nadh NADH glycolysis->nadh tao Trypanosome Alternative Oxidase (TAO) nadh->tao Re-oxidation atp ATP Production (Inhibited) nadh->atp h2o H₂O tao->h2o This compound This compound This compound->tao Inhibits

Caption: this compound inhibits the Trypanosome Alternative Oxidase (TAO).

anticancer_pathway cluster_pathway MAP Kinase Signaling Pathway PMA Growth Factors (e.g., PMA) Ras Ras PMA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 Activation ERK->AP1 MMP9 MMP-9 Gene Expression AP1->MMP9 Invasion Cancer Cell Invasion & Metastasis MMP9->Invasion AF This compound AF->MEK Inhibits Phosphorylation

Caption: this compound suppresses MMP-9 expression via the MAPK pathway.[3]

Experimental Protocols

The following are generalized protocols for the administration of this compound via intraperitoneal injection and oral gavage, synthesized from established institutional guidelines.[10][11][12][13][14][15][16][17] Researchers must adhere to their institution's specific IACUC-approved protocols.

Materials and Equipment
  • This compound compound

  • Appropriate vehicle for suspension (e.g., sterile saline)

  • Sterile syringes (1 mL)

  • Sterile needles for injection (25-27 gauge)[16]

  • Sterile, ball-tipped oral gavage needles (18-22 gauge for adult mice)[13][15]

  • 70% ethanol or other skin disinfectant

  • Animal scale

  • Appropriate personal protective equipment (gloves, lab coat)

Protocol 1: Intraperitoneal (IP) Administration of this compound

This method is used for systemic delivery and is generally well-tolerated, providing rapid absorption.

  • Drug Preparation: Prepare the this compound suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered as 0.25 mL). Ensure the suspension is homogenous before drawing it into the syringe. Use a new sterile syringe and needle for each animal.[11]

  • Animal Restraint: Gently restrain the mouse using a scruff technique, ensuring a firm but not restrictive grip.[12] Turn the animal to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[11][17]

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[11][17] This location avoids the cecum (on the left side) and the urinary bladder. Disinfect the injection site with an alcohol swab.[12]

  • Injection: Insert the needle (bevel up) at a 30-45 degree angle to the abdominal wall.[11][16] The needle should penetrate the skin and the peritoneal wall.

  • Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ like the bladder (no urine should appear).[11] If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: Once correct placement is confirmed, slowly inject the full volume of the this compound suspension.

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Return the mouse to its cage and monitor for several minutes for any immediate adverse reactions, such as bleeding or signs of distress.[12]

Protocol 2: Oral Gavage (PO) Administration of this compound

This method delivers a precise dose directly to the stomach and is essential for studies evaluating oral bioavailability.[10] Proper training and technique are critical to prevent injury.

  • Drug Preparation: Prepare the this compound suspension as described for IP injection. The maximum volume for oral gavage in mice is typically 10 mL/kg.[14]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate length and gauge for the size of the mouse.[13] To ensure correct length, measure the needle from the tip of the mouse's nose to the last rib; the needle should not be inserted further than this point.[10][15]

  • Animal Restraint: Securely scruff the mouse to immobilize its head. The body should be held in a vertical position to create a straight line from the mouth to the esophagus, which facilitates smooth passage of the needle.[10]

  • Needle Insertion: Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx. The mouse will reflexively swallow, allowing the needle to slide easily into the esophagus.[10][13] Never force the needle. If resistance is met, it may be in the trachea; withdraw immediately and restart.[13]

  • Administration: Once the needle is correctly positioned in the esophagus and advanced to the predetermined depth, slowly administer the compound.[10]

  • Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for 5-10 minutes for signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the lungs.[15]

References

Total Synthesis of Ascofuranone and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Ascofuranone and its derivatives. This compound is a fungal metabolite that has garnered significant interest due to its potent and selective inhibition of the trypanosome alternative oxidase (TAO), a crucial enzyme for the survival of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This makes this compound a promising lead compound for the development of new drugs against this neglected tropical disease. Furthermore, this compound and its analogues have demonstrated a range of other biological activities, including antitumor and anti-inflammatory properties.

These notes offer a comprehensive overview of synthetic strategies, detailed experimental procedures for key reactions, and data presentation to aid researchers in the chemical synthesis and further development of this important natural product and its derivatives.

Synthetic Strategies for this compound

Several total syntheses of this compound have been reported, each with unique advantages. The key challenge in the synthesis of this compound lies in the construction of the sterically hindered C-sp2-C-sp3 bond connecting the terpenoid side chain to the highly substituted aromatic core, as well as the stereoselective formation of the tetrahydrofuranone moiety.

Two prominent and effective strategies are highlighted here:

  • A Short and Efficient Seven-Step Synthesis: Developed by Haga and coworkers, this approach offers a concise route to (±)-Ascofuranone starting from the readily available geranyl acetate.[1][2] This linear synthesis is characterized by its efficiency and straightforward reactions.

  • A Convergent Synthetic Approach: Reported by Saimoto and colleagues, this strategy involves the separate synthesis of the aromatic core and the terpenoid side chain, which are then coupled together in a later step. This convergent approach allows for greater flexibility in the synthesis of derivatives with modifications in either the aromatic or the side-chain portion of the molecule.

Experimental Protocols

The following are detailed protocols for key steps in the total synthesis of this compound, based on reported literature.

Haga's Seven-Step Synthesis of (±)-Ascofuranone

This synthesis provides an efficient route to racemic this compound.

Key Intermediates and Reactions:

StepReactionKey Reagents and ConditionsYield (%)
1Epoxidation of Geranyl Acetatem-CPBA, CH2Cl2, 0 °C to rt95
2Regioselective Epoxide OpeningMg(ClO4)2, Toluene, 80 °C88
3SilylationTBSCl, Imidazole, DMF, rt98
4OzonolysisO3, CH2Cl2, -78 °C; then Me2S85
5Julia-Kocienski OlefinationPhenyltetrazole sulfone derivative, LHMDS, THF, -78 °C to rt75
6Desilylation and CyclizationTBAF, THF, rt80
7Aromatic Coupling and DeprotectionOrsellinic acid derivative, BF3·OEt2, CH2Cl2, -20 °C to rt60

Protocol for Julia-Kocienski Olefination (Step 5):

  • Preparation of the Sulfone: To a solution of the phenyltetrazole sulfone derivative (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LHMDS (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde intermediate from Step 4 (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired olefin.

Saimoto's Convergent Synthesis

This approach allows for the independent synthesis of two key fragments, which are then combined.

Synthesis of the Terpenoid Side Chain:

The furanone-containing terpenoid side chain is synthesized from a suitable starting material like geraniol. Key steps involve stereoselective epoxidation, ring-opening, and subsequent functional group manipulations to install the furanone moiety.

Synthesis of the Aromatic Core:

The substituted phenolic core can be prepared from commercially available starting materials such as orcinol or orsellinic acid through a series of protection, halogenation, and formylation reactions to introduce the required substituents.

Coupling and Final Steps:

The two fragments are coupled using a suitable cross-coupling reaction, followed by deprotection of the phenolic hydroxyl groups to yield this compound.

Data Presentation

Spectroscopic Data for (±)-Ascofuranone:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 11.15 (s, 1H), 9.68 (s, 1H), 6.25 (s, 1H), 5.10 (t, J = 6.8 Hz, 1H), 4.40 (dd, J = 8.0, 6.0 Hz, 1H), 3.40 (d, J = 7.2 Hz, 2H), 2.60-2.50 (m, 1H), 2.45-2.35 (m, 1H), 2.15 (s, 3H), 2.05 (s, 3H), 1.70 (s, 3H), 1.60 (s, 3H), 1.30 (s, 3H), 1.25 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 192.5, 176.8, 162.5, 160.1, 138.2, 135.4, 123.8, 120.5, 115.8, 110.2, 85.1, 45.2, 39.8, 35.4, 29.8, 26.8, 25.9, 25.7, 17.8, 16.2, 9.5.
HRMS (ESI) m/z calculated for C₂₃H₃₀ClO₅ [M+H]⁺: 421.1782, found: 421.1780.

Visualizations

Synthetic Workflow: Haga's Seven-Step Synthesis

G A Geranyl Acetate B Epoxide A->B m-CPBA C Diol B->C Mg(ClO4)2 D TBS-protected Diol C->D TBSCl E Aldehyde D->E O3, Me2S F Olefin E->F Julia-Kocienski Olefination G Dihydrofuranone F->G TBAF H (±)-Ascofuranone G->H Aromatic Coupling & Deprotection

Caption: A streamlined seven-step total synthesis of (±)-Ascofuranone.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi like Acremonium egyptiacum involves the convergence of the polyketide and terpenoid pathways.[3][4]

G Orsellinic_Acid Orsellinic Acid (Polyketide Pathway) Prenylated_Intermediate Prenylated Orsellinic Acid Derivative Orsellinic_Acid->Prenylated_Intermediate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (Terpenoid Pathway) Farnesyl_Pyrophosphate->Prenylated_Intermediate Ilicicolin_A_Epoxide Ilicicolin A Epoxide Prenylated_Intermediate->Ilicicolin_A_Epoxide Epoxidation Hydroxylated_Intermediate Hydroxylated Intermediate Ilicicolin_A_Epoxide->Hydroxylated_Intermediate Hydroxylation (AscH) Cyclized_Intermediate Cyclized Intermediate Hydroxylated_Intermediate->Cyclized_Intermediate Cyclization (AscI) This compound This compound Cyclized_Intermediate->this compound Dehydrogenation (AscJ)

Caption: The biosynthetic pathway of this compound.

This compound's Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase

This compound's primary mechanism of action against Trypanosoma brucei is the potent and specific inhibition of the Trypanosome Alternative Oxidase (TAO), a key component of the parasite's respiratory chain.

G Glycerol_3_Phosphate Glycerol-3-Phosphate DHAP DHAP Glycerol_3_Phosphate->DHAP G3PDH Glycerol-3-Phosphate Dehydrogenase DHAP->G3PDH e- UQ Ubiquinone Pool (UQ) G3PDH->UQ UQ_red Reduced Ubiquinone (UQH2) UQ->UQ_red TAO Trypanosome Alternative Oxidase (TAO) UQ_red->TAO e- O2 O2 TAO->O2 H2O H2O O2->H2O This compound This compound This compound->TAO Inhibits

Caption: Inhibition of the TAO pathway by this compound.

Synthesis of this compound Derivatives

The convergent synthetic strategy is particularly well-suited for the preparation of this compound derivatives. By modifying either the aromatic precursor or the terpenoid side chain fragment, a variety of analogues can be synthesized to explore structure-activity relationships (SAR).

Examples of Derivative Synthesis:

  • Modification of the Aromatic Ring: Different substituted phenols can be used as starting materials to introduce or alter substituents on the aromatic core. For instance, analogues lacking the chlorine atom or with different alkyl groups can be synthesized.

  • Modification of the Side Chain: Variations in the terpenoid side chain can be achieved by using different starting materials or by modifying the synthetic route to the side chain. This could include altering the length of the chain, the degree of unsaturation, or the nature of the heterocyclic terminus.

The biological evaluation of these derivatives is crucial for identifying compounds with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

The total synthesis of this compound and its derivatives is a challenging but rewarding endeavor for medicinal chemists and drug development professionals. The synthetic routes outlined in these notes provide a solid foundation for accessing these complex molecules. The continued exploration of new synthetic methodologies and the generation of diverse libraries of this compound analogues will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.

References

Application Notes and Protocols for Ascofuranone in Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascofuranone is a prenylphenol antibiotic produced by various fungi, including Acremonium sclerotigenum and Ascochyta viciae.[1][2] It has garnered significant interest in the scientific community as a potent and selective inhibitor of the cyanide-resistant alternative oxidase (AOX).[1][3] This enzyme is a terminal oxidase in the mitochondrial respiratory chain of many plants, fungi, and protozoa, including the pathogenic parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).[3][4]

Crucially, the alternative oxidase is absent in mammals, making this compound a highly selective agent and a promising lead compound for developing chemotherapeutic agents against diseases caused by these organisms.[2][3] this compound functions by conveying electrons directly from the ubiquinone pool to oxygen, bypassing the cytochrome-mediated pathway (Complexes III and IV).[5] This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in studies of mitochondrial respiration.

Mechanism of Action

This compound specifically targets the ubiquinol binding site of the alternative oxidase, noncompetitively inhibiting its activity with respect to ubiquinol.[6][7] In bloodstream forms of Trypanosoma brucei, the parasite relies almost exclusively on a mitochondrial electron-transport system composed of a glycerol-3-phosphate dehydrogenase and the trypanosome alternative oxidase (TAO) for energy production.[4][6] By inhibiting TAO, this compound effectively blocks this essential respiratory pathway, leading to a shutdown of ATP production and parasite death.[6][8] While its primary target is AOX, this compound has also been reported to inhibit human dihydroorotate dehydrogenase (DHODH) and, in some organisms, mitochondrial complexes II and III at higher concentrations.[9][10]

cluster_ETC Mitochondrial Electron Transport Chain (Trypanosoma brucei) G3P Glycerol-3-P DHAP DHAP G3PDH G3P Dehydrogenase G3P->G3PDH e- UQ_pool Ubiquinone Pool (UQ) G3PDH->UQ_pool e- TAO Trypanosome Alternative Oxidase (TAO) UQ_pool->TAO e- (UQH₂) O2 O₂ TAO->O2 4e- H2O H₂O O2->H2O This compound This compound This compound->TAO Inhibition

Caption: Mechanism of this compound action in T. brucei mitochondria.

Data Presentation: Inhibitory Activity of this compound

The potency of this compound varies depending on the target enzyme and organism. The following table summarizes key quantitative data from the literature.

Target EnzymeOrganism/SystemInhibitory Value (IC₅₀ / Kᵢ)Reference
Alternative Oxidase (TAO)Trypanosoma brucei bruceiKᵢ = 2.38 nM[6]
Alternative Oxidase (TAO)Recombinant T. bruceiIC₅₀ = 1.3 nM[11]
Alternative Oxidase (MpAOX)Moniliophthora perniciosaIC₅₀ = 8.8 nM[12]
Dihydroorotate DehydrogenaseHumanReported Inhibitory Activity[9]
Mitochondrial Complex II (SQR)Echinococcus multilocularisIC₅₀ = 0.28 µM[10]
Mitochondrial Complex IIIEchinococcus multilocularisIC₅₀ = 0.16 µM[10]

Experimental Protocols

Protocol 1: High-Resolution Respirometry to Measure AOX Activity in Permeabilized Cells

This protocol describes how to specifically measure the activity of the alternative oxidase in permeabilized cells (e.g., T. brucei bloodstream forms) using a substrate-uncoupler-inhibitor titration (SUIT) approach.

Materials:

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Cultured cells (T. brucei BSFs or other cells expressing AOX)

  • Respiration Buffer (e.g., MiR05)

  • Digitonin (for cell permeabilization)

  • Glycerol-3-phosphate (substrate)

  • ADP

  • Potassium Cyanide (KCN) or Antimycin A (inhibitors of Complex IV and III, respectively)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Instrument Calibration: Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Cell Preparation: Harvest cells and resuspend them in pre-warmed respiration buffer at a concentration of approximately 1-2 x 10⁶ cells/mL.

  • Baseline Respiration: Add 2 mL of the cell suspension to the respirometer chamber. Close the chamber and allow the signal to stabilize to measure routine cellular respiration.

  • Permeabilization: Add digitonin to a final concentration sufficient to permeabilize the plasma membrane but leave the mitochondrial inner membrane intact (titration is recommended, typically ~1 µg per 1x10⁶ cells). This allows direct access of substrates to the mitochondria.

  • Substrate Addition: Add glycerol-3-phosphate (e.g., 10 mM final concentration) to fuel the TAO pathway. Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation if coupled pathways are being assessed.

  • Inhibition of Cytochrome Pathway: Inhibit the classical electron transport chain by adding an inhibitor of Complex III (e.g., Antimycin A, 2.5 µM) or Complex IV (e.g., KCN, 100 µM). The remaining oxygen consumption is now primarily due to the activity of the alternative oxidase.

  • This compound Titration: Perform a stepwise titration of this compound (e.g., adding 0.5-10 nM final concentrations) to the chamber, allowing the oxygen consumption rate to stabilize after each addition. This will generate a dose-response curve for the inhibition of AOX.

  • Data Analysis: Record the oxygen flux at each step. Calculate the percentage of inhibition at each this compound concentration relative to the AOX-dependent respiration rate (after KCN/Antimycin A addition) to determine the IC₅₀.

start Start: Calibrate Respirometer add_cells Add Permeabilized Cells + Substrate (G3P) start->add_cells measure_total Measure Total Mitochondrial Respiration add_cells->measure_total add_kcn Add KCN or Antimycin A (Inhibit Complex IV or III) measure_total->add_kcn measure_aox Measure AOX-dependent Respiration add_kcn->measure_aox add_af Titrate with This compound (AF) measure_aox->add_af measure_inhibition Measure Inhibition of AOX Respiration add_af->measure_inhibition end End: Calculate IC₅₀ measure_inhibition->end AF This compound TAO TAO Inhibition AF->TAO ETC_Block Blockade of Electron Transport TAO->ETC_Block ATP_Drop ▼ ATP Production ETC_Block->ATP_Drop NADH_Inc ▲ NADH/NAD+ Ratio ETC_Block->NADH_Inc Mito_Stress Mitochondrial Stress ATP_Drop->Mito_Stress Cell_Death Parasite Death ATP_Drop->Cell_Death NADH_Inc->Mito_Stress Mito_Stress->Cell_Death

References

Application Notes and Protocols for the Heterologous Production of Ascofuranone in Aspergillus sojae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of Ascofuranone in Aspergillus sojae. This compound is a promising therapeutic agent, particularly as a candidate for treating African trypanosomiasis due to its potent inhibition of trypanosome alternative oxidase.[1][2][3] The native producer, Acremonium egyptiacum, presents challenges for industrial-scale production, including the co-production of ascochlorin, a compound that inhibits the mammalian respiratory chain.[2][3] The use of Aspergillus sojae as a heterologous host offers a solution to this problem, as it is known for its low production of endogenous secondary metabolites under standard culture conditions.[2][3]

This document outlines the key genetic manipulations, cultivation conditions, and analytical methods required to successfully produce this compound and its precursor, ilicicolin A, in A. sojae.

Data Presentation

Table 1: this compound and Ilicicolin A Production in Engineered Aspergillus sojae
Strain DescriptionKey Genetic Modification(s)Culture ConditionsIlicicolin A Titer (mg/L)This compound Titer (mg/L)
A. sojae expressing ascA-E, H-JHeterologous expression of the this compound biosynthetic gene clusterCzapek-Dox medium with 2% NaCl0.04Trace amounts
A. sojae with multi-copy ascDEnhanced expression of the rate-determining enzyme AscDCzapek-Dox medium with 2% NaClIncreased productionNot specified

Note: The production of both ilicicolin A and this compound is dependent on the addition of an adequate concentration of chloride ions to the medium.[2][3]

Experimental Protocols

Construction of Expression Plasmids for this compound Biosynthesis

This protocol describes the construction of plasmids for the expression of the this compound biosynthetic genes (ascA-E and ascH-J) in Aspergillus sojae.

Materials:

  • Genomic DNA from Acremonium egyptiacum

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells for cloning

  • Aspergillus expression vectors (containing appropriate promoters and selection markers, e.g., pyrG)

  • Standard molecular biology reagents and equipment

Procedure:

  • Gene Amplification: Amplify the coding sequences of ascA, ascB, ascC, ascD, ascE, ascH, ascI, and ascJ from the genomic DNA of Acremonium egyptiacum using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the expression vectors.

  • Vector Preparation: Digest the Aspergillus expression vectors with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified asc gene fragments into the prepared expression vectors using T4 DNA ligase.

  • Transformation of E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.

  • Plasmid Purification and Verification: Isolate the plasmids from transformed E. coli colonies and verify the integrity of the inserts by restriction digestion and Sanger sequencing.

Transformation of Aspergillus sojae

This protocol outlines the protoplast-polyethylene glycol (PEG)-mediated transformation of Aspergillus sojae.

Materials:

  • Engineered Aspergillus sojae strain (e.g., a pyrG auxotroph)

  • Expression plasmids containing the asc genes and a selectable marker (e.g., pyrG)

  • Protoplasting enzyme solution (e.g., Yatalase, Glucanex)

  • PEG solution

  • Sorbitol buffer

  • Regeneration medium (e.g., Czapek-Dox medium supplemented with sorbitol)

  • Selective medium (e.g., Czapek-Dox medium without uracil for pyrG selection)

Procedure:

  • Spore Suspension: Prepare a spore suspension of the recipient A. sojae strain from a mature culture.

  • Germination: Inoculate the spores into a liquid medium and incubate to allow for germination.

  • Protoplast Formation: Harvest the germlings and treat them with the protoplasting enzyme solution to digest the cell walls. Monitor the formation of protoplasts microscopically.

  • Protoplast Washing: Gently wash the protoplasts with a sorbitol-containing buffer to remove the enzyme solution.

  • Transformation: Resuspend the protoplasts in a buffer containing the expression plasmids and PEG solution. The PEG facilitates the uptake of the plasmids into the protoplasts.

  • Regeneration: Plate the transformed protoplasts onto a regeneration medium containing an osmotic stabilizer (sorbitol).

  • Selection: After a period of regeneration, overlay the plates with a selective medium to identify successful transformants.

  • Verification: Isolate genomic DNA from the putative transformants and confirm the integration of the asc genes by PCR.

Fermentation for this compound Production

This protocol describes the cultivation of the engineered Aspergillus sojae for the production of this compound.

Materials:

  • Engineered A. sojae strain

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production medium (e.g., Czapek-Dox medium)

  • Sodium Chloride (NaCl)

  • Shake flasks or bioreactor

Procedure:

  • Seed Culture: Inoculate spores or mycelia of the engineered A. sojae strain into a seed culture medium and incubate for 2-3 days with shaking to obtain a sufficient amount of biomass.

  • Inoculation: Transfer the seed culture to the production medium. The production medium should be supplemented with an adequate concentration of chloride ions (e.g., 2% NaCl) to induce the production of this compound and ilicicolin A.[2][3]

  • Fermentation: Incubate the culture at an appropriate temperature (e.g., 30°C) with agitation for 5-7 days.

  • Monitoring: Monitor the growth of the culture and the production of this compound and ilicicolin A at regular intervals.

Extraction and Analysis of this compound

This protocol details the extraction and quantification of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • This compound standard

Procedure:

  • Extraction: Separate the mycelia from the fermentation broth by filtration. Extract the filtrate with an equal volume of ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Quantification: Analyze the sample by HPLC. Identify and quantify the this compound peak by comparing its retention time and UV spectrum with that of an authentic standard.

Visualizations

experimental_workflow cluster_plasmid Plasmid Construction cluster_transformation Aspergillus sojae Transformation cluster_production Production and Analysis asc_genes ascA-E, H-J genes from A. egyptiacum cloning Cloning asc_genes->cloning expression_vector Aspergillus Expression Vector expression_vector->cloning expression_plasmid Expression Plasmids cloning->expression_plasmid transformation Protoplast-PEG Transformation expression_plasmid->transformation a_sojae A. sojae Host a_sojae->transformation engineered_strain Engineered A. sojae transformation->engineered_strain fermentation Fermentation (+ Chloride) engineered_strain->fermentation extraction Extraction fermentation->extraction analysis HPLC Analysis extraction->analysis This compound This compound analysis->this compound

Caption: Experimental workflow for heterologous production of this compound.

ascofuranone_biosynthesis Orsellinic_acid Orsellinic Acid Prenylated_intermediate Prenylated Intermediate Orsellinic_acid->Prenylated_intermediate AscC (Prenyltransferase) Farnesyl_pyrophosphate Farnesyl Pyrophosphate Farnesyl_pyrophosphate->Prenylated_intermediate AscC (Prenyltransferase) Ilicicolin_A Ilicicolin A Ilicicolin_A_epoxide Ilicicolin A epoxide Ilicicolin_A->Ilicicolin_A_epoxide AscE (Epoxidase) This compound This compound Ilicicolin_A_epoxide->this compound AscH, AscI, AscJ Prenylated_intermediate->Ilicicolin_A AscD, AscB, AscA

Caption: Simplified biosynthetic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ascofuranone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ascofuranone in their experiments, understanding its stability in different cell culture media is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the stability of this compound in an in vitro setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

There is currently limited publicly available data directly quantifying the stability of this compound in specific cell culture media. The stability can be influenced by various factors including the specific media formulation, pH, temperature, exposure to light, and the presence of other components such as serum. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What are the best practices for storing a stock solution of this compound?

To maximize its stability, this compound stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1][2] The choice of solvent for the stock solution (e.g., DMSO) should be compatible with your cell culture system and stored under the same protective conditions.

Q3: How can I minimize the potential degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Prepare fresh working solutions of this compound in your cell culture medium immediately before use.

  • Protect the media containing this compound from direct light exposure by using amber-colored tubes or by covering the culture plates with foil.[3]

  • Maintain a consistent and appropriate pH and temperature for your cell cultures, as significant deviations can affect the chemical stability of the compound.

  • If possible, add this compound to the cell culture medium without serum first, and then add serum if required, as components in the serum could potentially interact with the compound.

Troubleshooting Guide

Issue: I am observing a decrease in the biological activity of this compound in my long-term experiments.

Potential Cause Troubleshooting Step
Degradation over time Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol below). This will help you determine if the compound is degrading over the course of your experiment.
Adsorption to plasticware Consider using low-adhesion plasticware for your experiments. You can test for adsorption by comparing the concentration of this compound in the medium at the beginning and after a certain period in the presence and absence of cells.
Metabolism by cells If your cell line is metabolically active, it might be metabolizing this compound. You can investigate this by analyzing the cell culture supernatant for the presence of this compound metabolites using techniques like LC-MS.

Issue: I am seeing inconsistent results between different batches of experiments.

Potential Cause Troubleshooting Step
Inconsistent preparation of this compound solution Ensure that the stock solution is properly dissolved and that the working solutions are prepared accurately and consistently for each experiment.
Variability in cell culture conditions Monitor and control key parameters such as pH, temperature, and CO2 levels to ensure consistency between experiments.
Light-induced degradation If experiments are not consistently protected from light, variability can be introduced. Implement a standard protocol for light protection in all experiments.

Experimental Protocol: Determining this compound Stability in Cell Culture Medium

This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in a cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and this compound's properties)

  • Sterile, amber-colored microcentrifuge tubes or plates

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Then, prepare a working solution of this compound in your chosen cell culture medium at the final concentration you use in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile, amber-colored tubes or wells of a culture plate. Incubate these samples in a cell culture incubator at 37°C and 5% CO2.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step if the medium contains serum.

    • Develop an HPLC method to separate this compound from other media components and potential degradation products.

    • Inject the samples into the HPLC system and record the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound to quantify the concentration in your samples.

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of this compound in the medium.

Data Presentation

Researchers should summarize their quantitative stability data in a table similar to the template below.

Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
12[Concentration at 12h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Calculated Half-life (t½): [Calculated value] hours

Signaling Pathways and Experimental Workflow

This compound is known to have multiple mechanisms of action, including the inhibition of the trypanosome alternative oxidase (TAO) and modulation of signaling pathways in cancer cells.

Ascofuranone_TAO_Inhibition cluster_Mitochondrion Trypanosome Mitochondrion Ubiquinol Ubiquinol TAO Trypanosome Alternative Oxidase (TAO) Ubiquinol->TAO e- H2O H2O TAO->H2O Reduction O2 O2 O2->TAO This compound This compound This compound->TAO Inhibition

Caption: Inhibition of Trypanosome Alternative Oxidase (TAO) by this compound.

This compound is a potent inhibitor of the cyanide-insensitive alternative oxidase in Trypanosoma brucei, which is crucial for the parasite's energy metabolism.[4][5][6][7] This inhibition is a key mechanism of its trypanocidal activity.

Ascofuranone_Cancer_Signaling PMA PMA Ras Ras PMA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 MMP-9_Gene MMP-9 Gene Expression AP-1->MMP-9_Gene This compound This compound This compound->Ras Inhibits Phosphorylation

Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.

In some cancer cell lines, this compound has been shown to suppress the activation of the Ras/Raf/MEK/ERK pathway, leading to the inhibition of AP-1 and downstream targets like MMP-9, which are involved in cancer cell invasion and metastasis.[8]

Stability_Workflow A Prepare this compound in Cell Culture Medium B Incubate at 37°C, 5% CO2 A->B C Collect Samples at Different Time Points B->C D Store Samples at -80°C C->D E Analyze by HPLC D->E F Quantify and Determine Half-life E->F

Caption: Experimental workflow for determining this compound stability.

References

Potential off-target effects of Ascofuranone in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ascofuranone in cellular models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of this compound? A1: this compound is a potent and specific inhibitor of the cyanide-insensitive alternative oxidase (AOX).[1] Its primary therapeutic target is the Trypanosoma brucei alternative oxidase (TAO), a key enzyme for cellular respiration in the parasite that causes Human African Trypanosomiasis (sleeping sickness).[2]

Q2: Why is this compound considered to have selective toxicity towards certain parasites? A2: The selectivity of this compound is based on its potent inhibition of the alternative oxidase (AOX). Mammalian host cells lack this enzyme, making TAO an attractive and specific drug target within the parasite.[2]

Q3: What are the major known off-target effects of this compound in mammalian cellular models? A3: In mammalian cells, particularly cancer cell lines, this compound has been shown to exert several off-target effects. The most well-documented include the inhibition of the mTORC1 and Ras/Raf/MEK/ERK signaling pathways.[3][4] These effects can lead to reduced cell migration, invasion, and angiogenesis.[3][5]

Q4: Does this compound inhibit STAT3 signaling? A4: Currently, there is limited direct evidence in the peer-reviewed literature to suggest that this compound is a direct inhibitor of the STAT3 signaling pathway. Its anticancer effects are more strongly associated with the mTORC1 and ERK pathways.[3][4] Researchers observing effects on STAT3 should consider indirect mechanisms or crosstalk from the pathways this compound is known to inhibit.

Q5: At what concentrations are off-target effects typically observed in mammalian cells? A5: Off-target effects in mammalian cancer cell lines are often observed in the micromolar (µM) range. For example, inhibition of EGF-induced HIF-1α protein accumulation and suppression of the Akt/mTOR/p70S6K pathway occurs at concentrations around 20-40 µM.[3] The specific effective concentration can vary significantly depending on the cell line and experimental conditions.

Section 2: Troubleshooting Guides

Cell Viability & Cytotoxicity Assays

Problem: I'm observing higher-than-expected cytotoxicity in my mammalian cell line after this compound treatment.

  • Possible Cause 1: Off-target inhibition of critical survival pathways.

    • Explanation: this compound is known to inhibit mitochondrial respiration and key signaling pathways like mTORC1 and Ras/Raf/MEK/ERK, which are crucial for the proliferation and survival of many cancer cell lines.[3][4][5] This can lead to significant cytotoxicity that is independent of its primary target (AOX).

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line to understand its sensitivity.

      • Assess Pathway Inhibition: Use Western blotting to check for decreased phosphorylation of key proteins in the mTORC1 pathway (e.g., p-Akt, p-mTOR, p-p70S6K) and the ERK pathway (e.g., p-Raf, p-MEK, p-ERK).[3][4]

      • Use Positive Controls: Include a known mTOR inhibitor (e.g., Rapamycin) or a MEK inhibitor as a positive control to compare the phenotypic effects.

  • Possible Cause 2: Issues with the cytotoxicity assay itself.

    • Explanation: Inconsistent cell seeding density, contamination, or improper reagent preparation can lead to inaccurate cytotoxicity readings.[6]

    • Troubleshooting Steps:

      • Optimize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Too few or too many cells can skew results.[6]

      • Check for Contamination: Visually inspect cells for any signs of bacterial or fungal contamination.

      • Validate Reagents: Prepare fresh assay reagents (e.g., MTT, WST-8) and ensure the solubilization buffer (for MTT) completely dissolves the formazan crystals.[6]

      • Include Proper Controls: Always include "vehicle-only" (e.g., DMSO) and "no-cell" blank controls.

Workflow for Investigating Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity Observed check_assay Step 1: Validate Cytotoxicity Assay start->check_assay dose_response Step 2: Perform Detailed Dose-Response Analysis check_assay->dose_response If assay is valid ic50 Determine IC50 Value dose_response->ic50 investigate_pathway Step 3: Investigate Off-Target Pathways ic50->investigate_pathway western_mTOR Western Blot: p-mTOR, p-Akt, p-p70S6K investigate_pathway->western_mTOR western_ERK Western Blot: p-ERK, p-MEK investigate_pathway->western_ERK conclusion Conclusion: Cytotoxicity is likely due to off-target inhibition of a specific survival pathway. western_mTOR->conclusion western_ERK->conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.
Western Blot Analysis

Problem: My Western blot shows no change in my protein of interest, but I observe a clear cellular phenotype (e.g., reduced migration).

  • Possible Cause: The relevant signaling pathway is different from the one you are probing.

    • Explanation: this compound can inhibit cell migration and invasion through at least two distinct pathways: mTORC1 and Ras/Raf/MEK/ERK.[3][4] If you are only probing one, you may miss the relevant molecular effect.

    • Troubleshooting Steps:

      • Probe the mTORC1 Pathway: Analyze the phosphorylation status of Akt (Ser473), mTOR (Ser2448), and its downstream effector p70S6K (Thr389).[3][5]

      • Probe the Ras/Raf/MEK/ERK Pathway: Analyze the phosphorylation status of Raf, MEK, and ERK1/2.[4]

      • Consider Other Mechanisms: this compound also affects F-actin cytoskeleton organization and Focal Adhesion Kinase (FAK) activation, which may not be reflected in the pathways you are initially studying.[5]

Problem: I am seeing inconsistent phosphorylation levels of mTOR or ERK pathway proteins.

  • Possible Cause: Suboptimal experimental conditions for Western blotting.

    • Explanation: Probing for phosphoproteins requires careful sample preparation and blotting technique to preserve the phosphorylation state and detect the signal accurately.

    • Troubleshooting Steps:

      • Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation during sample preparation.

      • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.

      • Use Appropriate Blocking Buffer: For phosphoproteins, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.

      • Run Appropriate Controls: Include both positive (e.g., cells treated with a known activator like EGF or PMA) and negative (untreated) controls to confirm antibody specificity and pathway activation.[3][4]

Section 3: Experimental Protocols

Protocol: Cell Viability (MTT) Assay for this compound

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot for this compound's Effect on mTORC1 Pathway

This protocol outlines the steps to analyze changes in the phosphorylation of key mTORC1 pathway proteins.

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Treat cells with this compound at the desired concentrations (e.g., 10, 20, 40 µM) or vehicle control for the specified time. If studying growth factor-induced signaling, serum-starve cells overnight before treatment and then stimulate with a growth factor (e.g., EGF or IGF-1) in the presence or absence of this compound.[3][5]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-p70S6K (Thr389), and p70S6K overnight at 4°C with gentle agitation. Use a loading control antibody like β-actin or GAPDH.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA or milk in TBST) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: Primary Target Inhibition

Target Enzyme Organism Parameter Value Reference(s)

| Ubiquinol Oxidase | T. brucei brucei | Ki | 2.38 nM |[1] |

Table 2: Off-Target Effects on Cellular Pathways

Cellular Process/Pathway Cell Line Effect Effective Concentration Reference(s)
HIF-1α Protein Synthesis MDA-MB-231 Inhibition 20-40 µM [3]
Akt/mTOR/p70S6K Phosphorylation MDA-MB-231 Inhibition 20-40 µM [3]
IGF-1-induced Cell Migration Multiple Cancer Lines Suppression Not specified [5]
PMA-induced MMP-9 Expression Human Cancer Lines Inhibition Not specified [4]

| Ras/Raf/MEK/ERK Phosphorylation | Human Cancer Lines | Suppression | Not specified |[4] |

Section 5: Visual Guides (Signaling Pathways)

This compound Inhibition of the mTORC1 Pathway

G IGF1 IGF-1 Receptor IGF-1R IGF1->Receptor Akt Akt Receptor->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates ProteinSynth Protein Synthesis & Cell Growth p70S6K->ProteinSynth Promotes AF This compound AF->Akt Inhibits Phosphorylation AF->mTORC1 Inhibits Phosphorylation

Caption: this compound inhibits the IGF-1/Akt/mTORC1 pathway.
This compound Inhibition of the Ras/Raf/MEK/ERK Pathway

G cluster_inhibition Inhibition Site PMA PMA Ras Ras PMA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates MMP9 MMP-9 Gene Expression AP1->MMP9 Promotes AF This compound AF->Ras Inhibits Phosphorylation

Caption: this compound inhibits the Ras/Raf/MEK/ERK pathway.

References

Technical Support Center: Co-administration of Ascofuranone with Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the co-administration of ascofuranone (AF) and glycerol (GOL) to enhance therapeutic efficacy, particularly against trypanosomiasis.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering this compound with glycerol?

A1: The co-administration of this compound with glycerol is designed to create a synergistic therapeutic effect against certain parasites, particularly African trypanosomes. This compound is a potent inhibitor of the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's mitochondrial electron transport chain. This inhibition disrupts the parasite's primary pathway for ATP production from glycolysis. Glycerol is co-administered to inhibit glycerol kinase, which prevents the parasite from utilizing glycerol as an alternative energy source. This dual blockade of metabolic pathways enhances the trypanocidal activity of this compound.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound specifically inhibits the trypanosome alternative oxidase (TAO).[2] TAO is crucial for the parasite to reoxidize NADH produced during glycolysis, which is its main source of energy in the mammalian bloodstream.[3] By inhibiting TAO, this compound disrupts this process, leading to a halt in ATP production and ultimately parasite death.[4]

Q3: Is the co-administration of glycerol always necessary for this compound's efficacy?

A3: Not always. The necessity of glycerol co-administration can depend on the species of trypanosome. For instance, studies have shown that for Trypanosoma vivax, this compound can be effective as a single agent.[5] However, for infections with Trypanosoma brucei brucei and Trypanosoma congolense, the co-administration of glycerol significantly enhances the therapeutic efficacy.[5][6]

Q4: What are the observed benefits of adding glycerol to this compound treatment in preclinical models?

A4: In studies using mouse models infected with T. congolense, the addition of glycerol to this compound treatment resulted in significantly higher survival rates compared to treatment with this compound alone at the same concentrations.[6][7] For example, at a dose of 100 mg/kg of this compound, co-administration with glycerol resulted in a 100% survival rate in mice, whereas administration of the same dose of this compound without glycerol resulted in a 12.5% survival rate.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observed efficacy despite co-administration of this compound and glycerol. 1. Incorrect Dosage: The concentrations of this compound and/or glycerol may be too low for the specific parasite strain or infection model. 2. Drug Stability: this compound may have degraded due to improper storage or handling. 3. Administration Route: The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal.1. Dosage Optimization: Review published literature for effective dose ranges in similar models. Consider a dose-escalation study. For T. congolense in mice, oral doses of 100 mg/kg of AF with glycerol have shown high efficacy.[6] 2. Check Compound Integrity: Verify the purity and stability of the this compound stock. 3. Optimize Administration: Intraperitoneal administration may lead to higher bioavailability in some models compared to oral administration.[8][9]
High toxicity or adverse effects observed in animal models. 1. High Dosage: The administered doses of this compound and/or glycerol may be approaching toxic levels. 2. Solvent/Vehicle Toxicity: The vehicle used to dissolve or suspend the compounds may be causing toxicity.1. Dose Reduction: Reduce the dosage of one or both compounds and reassess efficacy. 2. Vehicle Control Group: Ensure a proper vehicle control group is included in the experimental design to isolate the effects of the compounds from the vehicle.
Inconsistent results between experiments. 1. Variability in Animal Model: Differences in age, weight, or genetic background of the animals can affect drug metabolism and efficacy. 2. Infection Load: Variations in the initial parasite load can lead to different treatment outcomes. 3. Timing of Treatment: The timing of treatment initiation post-infection can significantly impact efficacy.1. Standardize Animal Model: Use animals of the same age, sex, and from the same supplier to minimize variability. 2. Standardize Inoculum: Ensure a consistent and quantified parasite inoculum for each animal. 3. Consistent Treatment Schedule: Initiate treatment at the same time point post-infection for all experimental groups.

Data Presentation

Table 1: Survival Rates of T. congolense-Infected Mice Treated with Oral this compound (AF) With and Without Glycerol (GOL)

Treatment GroupThis compound (AF) Dose (mg/kg)Glycerol (GOL)Survival Rate (%)
Untreated Control0No0%[7]
AF Only10No0%[7]
AF + GOL10Yes0%[7]
AF Only20No0%[7]
AF + GOL20Yes37.5%[7]
AF Only30No0%[7]
AF + GOL30Yes37.5%[7]
AF Only50No0%[7]
AF + GOL50Yes50%[7]
AF Only100No12.5%[7]
AF + GOL100Yes100%[6][7]

Table 2: Efficacy of Different Administration Routes of this compound with Glycerol in Mice

Administration RouteThis compound Dose (mg/kg)Glycerol Dose (g/kg)Outcome
Oral1003 (total)Potent antitrypanosomal activity; trypanosomes disappeared within 180 minutes after final treatment.[8]
Intraperitoneal253 (total)Potent antitrypanosomal activity; trypanosomes disappeared within 30 minutes after final treatment.[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Model of African Trypanosomiasis (T. congolense)

This protocol is a generalized representation based on published studies.[6][7]

  • Animal Model: Use female BALB/c mice.

  • Infection: Infect mice with T. congolense.

  • Group Allocation: Divide mice into experimental groups (n=8 per group is a suggestion from a reviewed study[6][7]):

    • Group 1: Uninfected control

    • Group 2: Infected, untreated control

    • Group 3-7: Infected, treated with varying doses of this compound (e.g., 10, 20, 30, 50, 100 mg/kg) with glycerol.

    • Group 8-12: Infected, treated with varying doses of this compound without glycerol.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound.

    • For the co-administration groups, administer glycerol orally (e.g., 1 g/kg) at set intervals. One study administered it at 30-minute intervals for a total of 3 g/kg.[8]

    • Administer this compound orally or intraperitoneally.

  • Monitoring:

    • Monitor and record body weight and parasitemia levels in the blood regularly.

    • Record survival rates for each group.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival rates between groups.

    • Analyze parasitemia and body weight data using appropriate statistical tests.

Visualizations

Ascofuranone_Glycerol_MoA cluster_parasite Trypanosome Cell cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_drugs Therapeutic Intervention Glucose Glucose G3P G3P Glucose->G3P G3P_mito Glycerol-3-Phosphate G3P->G3P_mito TAO Trypanosome Alternative Oxidase G3P_mito->TAO e- ATP_prod ATP Production TAO->ATP_prod Drives AF This compound AF->TAO Inhibits Glycerol Glycerol Glycerol->G3P Competes with (via Glycerol Kinase inhibition)

Caption: Mechanism of action for this compound and Glycerol.

experimental_workflow start Start: In Vivo Efficacy Study infection Infect BALB/c Mice with T. congolense start->infection grouping Allocate Mice into Treatment & Control Groups infection->grouping treatment Administer this compound (with or without Glycerol) grouping->treatment monitoring Monitor Parasitemia, Body Weight, and Survival treatment->monitoring analysis Data Analysis: Kaplan-Meier Survival Curves, Statistical Comparisons monitoring->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Overcoming challenges in the large-scale production of Ascofuranone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of Ascofuranone.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis

Question: We are following a published total synthesis route for this compound, but our overall yield is significantly lower than reported, especially at a larger scale. What are the common pitfalls?

Answer: Low yields in the multi-step synthesis of this compound are a frequent challenge during scale-up. Several factors could be at play:

  • Reagent Stoichiometry and Addition: At larger scales, ensuring proper mixing and maintaining localized concentrations of reagents during addition is critical. Slow, controlled addition of organometallic reagents, for example, can prevent side reactions.

  • Temperature Control: Exothermic reactions that are easily managed in the lab can lead to runaway reactions and byproduct formation in large reactors. Ensure your cooling systems are adequate for the larger volume.

  • Purification Losses: Each purification step (e.g., column chromatography) can lead to significant product loss. On a large scale, optimizing crystallization or precipitation methods can be more efficient than chromatography. Consider alternative purification strategies like selective extraction or salt formation.

  • Intermediate Stability: Some intermediates in the this compound synthesis pathway may be less stable over the longer processing times required for large batches. It's crucial to identify any unstable intermediates and adjust the workflow to minimize their hold times.

Recommendations:

  • Process Hazard Analysis: Before scaling up, perform a thorough process hazard analysis to identify potential thermal runaway reactions.

  • Telescoping Reactions: If possible, combine reaction steps without isolating intermediates to minimize handling and purification losses.

  • Solvent Selection: Ensure solvents are appropriate for the scale and that impurities (like water) are strictly controlled, as they can quench sensitive reagents.

Issue 2: Impurities and Purification Challenges

Question: We are observing several persistent impurities in our final this compound product that are difficult to remove by standard chromatography. How can we identify and eliminate them?

Answer: The complex structure of this compound, with its multiple stereocenters and functional groups, makes it susceptible to the formation of various impurities.

  • Isomeric Impurities: Incomplete stereocontrol during the synthesis can lead to diastereomers that may be difficult to separate from the desired product.

  • Oxidation Products: The phenolic hydroxyl groups on the benzene ring are susceptible to oxidation, especially when exposed to air and light over extended periods during processing.

  • Residual Catalysts and Reagents: Heavy metal catalysts or unreacted starting materials can carry through the synthesis and contaminate the final product.

Recommendations:

  • Impurity Profiling: Use techniques like LC-MS and NMR to identify the structure of the major impurities. This will provide clues about their origin.

  • Recrystallization: Develop a robust recrystallization protocol. Experiment with different solvent systems to find one that selectively precipitates this compound while leaving impurities in the mother liquor.

  • Inert Atmosphere: For steps involving sensitive intermediates or the final product, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Metal Scavengers: If residual metal catalysts are an issue, consider using metal scavengers to purify the product stream.

Issue 3: Inconsistent Production in Fungal Cultures

Question: Our fermentation of Acremonium egyptiacum for this compound production shows significant batch-to-batch variability in titer. What factors should we investigate?

Answer: Biological processes like fermentation are inherently more variable than chemical synthesis. Key factors influencing this compound production in fungal cultures include:

  • Genetic Stability of the Strain: High-producing strains can sometimes lose their productivity over successive generations.

  • Media Composition: The concentration of key nutrients, especially chloride ions, has been shown to be critical for this compound biosynthesis.[1] Variations in the quality of raw materials for the media can also impact yield.

  • Co-production of Ascochlorin: A. egyptiacum also produces the related compound ascochlorin, which shares a biosynthetic precursor.[2][3][4] Changes in culture conditions can shift the metabolic flux towards ascochlorin, reducing the yield of this compound.

  • Fermentation Parameters: Dissolved oxygen, pH, temperature, and agitation rate are all critical parameters that must be tightly controlled during fermentation.

Recommendations:

  • Strain Maintenance: Implement a robust cell banking system to ensure a consistent starting culture for each batch.

  • Media Optimization: Perform a design of experiments (DoE) to optimize the concentrations of key media components.

  • Genetic Engineering: To ensure selective production of this compound, consider creating a genetically engineered strain where the ascochlorin biosynthetic pathway is blocked, for example, by deleting the ascF gene.[2][4]

  • Process Analytical Technology (PAT): Implement online monitoring of key fermentation parameters to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total chemical synthesis of this compound for large-scale production?

A1: The primary challenges in the total synthesis of this compound at a large scale include the lengthy multi-step process, the need for stringent control over stereochemistry, the potential for low overall yields, and the difficulties in purifying the final compound to pharmaceutical-grade standards. Several total synthesis routes have been developed, some accomplishing the synthesis in as few as seven steps, but scaling these up presents significant process chemistry challenges.[5][6][7]

Q2: Are there viable biotechnological production routes for this compound?

A2: Yes, this compound is a natural product of the fungus Acremonium egyptiacum.[1][8] Fermentation of this fungus is a viable production route. Additionally, heterologous expression of the this compound biosynthetic gene cluster in a host like Aspergillus sojae has been successfully demonstrated, which could offer a more controlled and scalable biotechnological process.[1]

Q3: What is the mechanism of action of this compound that makes it a promising therapeutic?

A3: this compound is a potent inhibitor of the trypanosome alternative oxidase (TAO), a key enzyme in the respiratory system of African trypanosomes, the parasites responsible for African trypanosomiasis (sleeping sickness).[7][8][9] Since this enzyme is absent in mammalian hosts, this compound can selectively target the parasite, making it a promising drug candidate with a high therapeutic index.[9][10]

Q4: What are the key genes involved in the biosynthesis of this compound?

A4: The biosynthesis of this compound involves a set of genes organized in at least two separate clusters. The core biosynthetic genes include those for a polyketide synthase (PKS), prenyltransferase, halogenase, and various modifying enzymes like P450 monooxygenases and terpene cyclases (e.g., AscH and AscI).[3][4] These genes are responsible for synthesizing the orsellinic acid core, prenylating it, and then performing the necessary cyclizations and modifications to form the final this compound structure.[3][4]

Q5: How can the co-production of Ascochlorin be minimized during fermentation?

A5: this compound and ascochlorin share a common biosynthetic pathway that diverges at a late stage.[3][4] To minimize the production of ascochlorin and maximize the yield of this compound, a genetic approach is most effective. This involves creating a knockout of the gene responsible for the first committed step in the ascochlorin branch of the pathway, which has been identified as the terpene cyclase AscF.[2][4] Deleting ascF in A. egyptiacum has been shown to result in the exclusive production of this compound.[2][4]

Data and Protocols

Table 1: Comparison of this compound Production Methods
Production MethodKey AdvantagesKey ChallengesTypical YieldReference
Total Chemical Synthesis High purity achievable, well-defined processMulti-step, low overall yield, stereocontrolVaries by route, often low single-digit % overall[5][7][11][12]
Fermentation of A. egyptiacum Single-step process, potential for high titersCo-production of ascochlorin, batch variabilityUp to 0.41 g/L in engineered strains[2]
Heterologous Production in A. sojae Controlled process, potential for high yieldRequires extensive genetic engineering, media optimizationLower than native producer in initial studies[1]
Experimental Protocol: A Key Step in Total Synthesis - Coupling Reaction

This protocol is a generalized representation of a key coupling step in many this compound syntheses, where the aromatic core is coupled with the side chain.

  • Preparation of the Aromatic Fragment:

    • Dissolve the protected 2-bromo-3,5-dimethyl-p-benzoquinone derivative (1.0 eq) in anhydrous THF under an inert atmosphere (N₂).

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting aryllithium species for 30 minutes at -78 °C.

  • Preparation of the Side Chain Fragment:

    • In a separate flask, dissolve the furanone-containing side-chain bromide (1.2 eq) in anhydrous THF under N₂.

    • Cool the solution to -78 °C.

  • Coupling Reaction:

    • Transfer the aryllithium solution to the side-chain bromide solution via cannula at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the coupled product.

Visualizations

Ascofuranone_Biosynthesis_Pathway Orsellinic_Acid Orsellinic Acid Ilicicolin_A Ilicicolin A Orsellinic_Acid->Ilicicolin_A AscC, AscB, AscA, AscD Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Ilicicolin_A AscC, AscB, AscA, AscD Ilicicolin_A_Epoxide Ilicicolin A Epoxide Ilicicolin_A->Ilicicolin_A_Epoxide AscE Intermediate_7 Hydroxylated Intermediate Ilicicolin_A_Epoxide->Intermediate_7 AscH (P450) Ascochlorin Ascochlorin Ilicicolin_A_Epoxide->Ascochlorin AscF (TPC) This compound This compound Intermediate_7->this compound AscI (TPC)

Caption: Biosynthetic pathway of this compound and Ascochlorin.

Ascofuranone_Production_Workflow Start Start: Production Decision Route_Selection Route Selection Start->Route_Selection Chem_Synth Chemical Synthesis Route Aromatic_Prep Aromatic Core Synthesis Chem_Synth->Aromatic_Prep Sidechain_Prep Side Chain Synthesis Chem_Synth->Sidechain_Prep Bio_Synth Biotechnological Route Strain_Selection Strain Selection/Engineering (A. egyptiacum or Heterologous Host) Bio_Synth->Strain_Selection Route_Selection->Chem_Synth High Purity Control Route_Selection->Bio_Synth Lower Cost/Greener Coupling Coupling Reaction Aromatic_Prep->Coupling Sidechain_Prep->Coupling Deprotection Deprotection & Final Steps Coupling->Deprotection Purification Purification (Chromatography/Crystallization) Deprotection->Purification Fermentation Fermentation Strain_Selection->Fermentation Extraction Extraction from Mycelia/Broth Fermentation->Extraction Extraction->Purification QC Quality Control (QC) Purification->QC Final_Product Final Product: This compound QC->Final_Product

References

Addressing the rapid blood clearance of Ascofuranone in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascofuranone, focusing on its rapid blood clearance in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural product isolated from the fungus Acremonium egyptiacum. It exhibits a range of biological activities, including potent inhibition of the cyanide-insensitive alternative oxidase (TAO), which is a key respiratory enzyme in certain pathogens like Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][2] This makes this compound a promising drug candidate for this disease. Additionally, this compound has demonstrated anti-tumor and immunomodulatory effects.[2]

Q2: We are observing very rapid clearance of this compound in our animal models. Is this a known issue?

A2: Yes, the rapid blood clearance of this compound is a known challenge in its development as a therapeutic agent. This is thought to be due to its chemical structure, which includes an electron-rich aromatic ring, an aldehyde group, a phenol moiety, and a lipophilic side chain, making it susceptible to extensive metabolism.

Q3: What are the known pharmacokinetic parameters of this compound?

ParameterDescriptionUnits
Cmax Maximum (or peak) serum concentration that a drug achieves.ng/mL or µg/mL
Tmax The time at which the Cmax is observed.hours (h)
AUC The area under the plasma concentration-time curve; represents the total drug exposure over time.ngh/mL or µgh/mL
The time required for the concentration of the drug to reach half of its original value.hours (h)
CL The volume of plasma cleared of the drug per unit time.mL/h/kg or L/h/kg
Vd The apparent volume into which the drug is distributed to produce the observed plasma concentration.L/kg

Q4: Which metabolic pathways are likely responsible for this compound's rapid clearance?

A4: While specific metabolic pathways for this compound have not been fully elucidated in the available literature, its chemical structure suggests that it is likely metabolized by Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is a major enzyme in drug metabolism.[3][4] The presence of phenolic and aldehyde groups also suggests susceptibility to phase II conjugation reactions.

Q5: What strategies can we explore to address the rapid clearance of this compound?

A5: Several strategies can be investigated to improve the pharmacokinetic profile of this compound:

  • Chemical Modification: Synthesizing analogues of this compound that are less susceptible to metabolic degradation is a potential approach. This could involve modifying the aldehyde, phenol, or other reactive groups.

  • Drug Delivery Systems: Encapsulating this compound in nanoformulations, such as liposomes or polymeric nanoparticles, can protect it from rapid metabolism and clearance, potentially prolonging its circulation time.[5][6][7][8]

  • Co-administration with CYP Inhibitors: Co-administering this compound with a known inhibitor of relevant CYP450 enzymes (e.g., ketoconazole for CYP3A4) could decrease its metabolic rate and increase its systemic exposure. However, this approach requires careful investigation to avoid potential drug-drug interactions and toxicity.

Troubleshooting Guides

Problem: Inconsistent or undetectable levels of this compound in plasma samples.
Possible Cause Troubleshooting Step
Rapid in vivo clearance Decrease the time between administration and the first blood draw. Increase the frequency of sampling at early time points. Consider a continuous infusion study to maintain steady-state concentrations.
Inadequate analytical method sensitivity Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ). Ensure the method is validated for the specific biological matrix being used.
Sample degradation This compound's stability in biological matrices at different temperatures should be thoroughly evaluated. Process blood samples immediately after collection (e.g., centrifugation at 4°C) and store plasma/serum at -80°C. Minimize freeze-thaw cycles.
Poor oral bioavailability If administering orally, consider that this compound may have low absorption. Perform intravenous administration to determine its absolute bioavailability and to bypass first-pass metabolism.
Problem: High variability in pharmacokinetic data between animals.
Possible Cause Troubleshooting Step
Inconsistent drug administration Ensure precise and consistent dosing for all animals. For oral gavage, verify proper technique to avoid administration errors. For intravenous injections, ensure the full dose is delivered into the circulation.
Biological variability Use a sufficient number of animals per group to account for inter-individual differences. Ensure animals are of similar age, weight, and health status. Control for environmental factors such as diet and housing conditions.
Issues with blood sampling Standardize the blood collection technique and the volume of blood collected at each time point. Ensure proper handling and processing of all samples to maintain consistency.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and validated for specific experimental needs.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV): Administer this compound via the tail vein. The formulation should be a clear, sterile solution. A typical vehicle could be a mixture of saline, ethanol, and a solubilizing agent like PEG 400.

    • Oral (PO): Administer this compound by oral gavage. The formulation can be a solution or a suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL for rats, 25-50 µL for mice) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (with appropriate anesthesia).

    • Use tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method for this compound Quantification (LC-MS/MS)
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (Example):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathways and Experimental Workflows

Ascofuranone_TAO_Inhibition cluster_Mitochondrion Trypanosome Mitochondrion Ubiquinol Ubiquinol (UQH2) TAO Trypanosome Alternative Oxidase (TAO) Ubiquinol->TAO e- Ubiquinone Ubiquinone (UQ) TAO->Ubiquinone Water H2O TAO->Water Oxygen O2 Oxygen->TAO This compound This compound This compound->TAO Inhibits

Caption: Inhibition of Trypanosome Alternative Oxidase (TAO) by this compound.

mTORC1_Inhibition_Pathway IGF1 IGF-1 Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates AMPK AMPK AMPK->mTOR Inhibits mTORC1 mTORC1 mTOR->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Actin Actin Cytoskeleton Organization p70S6K->Actin _4EBP1->Actin Cell_Migration Cell Migration & Invasion Actin->Cell_Migration This compound This compound This compound->Akt Downregulates This compound->AMPK Upregulates

Caption: this compound inhibits the mTORC1 signaling pathway.[9]

Ras_Raf_MEK_ERK_Pathway PMA PMA Ras Ras PMA->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates MMP9 MMP-9 Gene Activation AP1->MMP9 Cell_Invasion Cell Invasion MMP9->Cell_Invasion This compound This compound This compound->Ras Inhibits Phosphorylation

Caption: this compound suppresses the Ras/Raf/MEK/ERK signaling pathway.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_SampleProcessing Sample Processing cluster_Analysis Bioanalysis Animal_Model Animal Model (e.g., Rat, Mouse) Dosing This compound Administration (IV or PO) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Sample_Prep Protein Precipitation & Extraction Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Parameter Calculation LCMS->Data_Analysis

Caption: General workflow for an in vivo pharmacokinetic study of this compound.

References

Validation & Comparative

A Comparative Analysis of the Trypanocidal Efficacy of Ascofuranone and Diminazene Aceturate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against African trypanosomiasis, a debilitating disease affecting both humans and livestock, the evaluation of novel and existing therapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of ascofuranone, a promising new antimicrobial agent, and diminazene aceturate, a long-standing veterinary drug. This analysis is based on available experimental data, offering a resource for researchers engaged in the development of more effective trypanocidal drugs.

At a Glance: Key Efficacy Parameters

The following tables summarize the in vivo and in vitro efficacy of this compound and diminazene aceturate against various Trypanosoma species. It is important to note that the presented data is collated from separate studies and not from direct head-to-head comparisons, which may result in variations due to different experimental conditions.

Table 1: In Vivo Efficacy Against Trypanosoma Species
DrugSpeciesAnimal ModelDosageTreatment DurationOutcomeReference
This compound T. b. bruceiMice100 mg/kg (i.p.)4 consecutive days100% cure rate[1]
T. b. bruceiMice400 mg/kg (oral)8 consecutive days100% cure rate[1]
T. vivaxMice50 mg/kg (i.p.)Single dose100% cure rate[2]
T. vivaxMice6 mg/kg (i.p.)4 consecutive days100% cure rate[2]
T. vivaxCattle25 mg/kg (i.m.)Daily until aparasitemicSuccessful clearance of parasites[3][4]
T. congolenseCattle25 mg/kg (i.m.)DailyNot effectively cleared[3][4]
T. congolenseMice100 mg/kg (oral) with glycerolDaily100% survival rate[5]
Diminazene Aceturate T. congolenseCattle3.5 mg/kg (i.m.)Single doseStandard therapeutic dose[3]
T. vivaxCattle3.5 mg/kg (i.m.)Single doseStandard therapeutic dose[3]
T. bruceiCattle7.0 mg/kg (i.m.)Single doseRequired for T. brucei infections[6]
T. evansiHorses & Mules3.5 mg/kgSingle doseParasite clearance[7]
T. b. bruceiRats7.0 mg/kgSingle doseRelapse observed on day 10[8]
Table 2: In Vitro Efficacy Against Trypanosoma brucei
DrugParameterConcentrationEffectReference
This compound IC50 (TAO inhibition)SubnanomolarInhibition of quinol oxidase activity[9]
Diminazene Aceturate IC500.1 µM ± 0.02Inhibition of cell viability[10]
Effective Concentration10.0 µg/mlIrreversibly damaged drug-sensitive trypanosomes in < 1 min[11]
Effective Concentration1.0 µg/mlIrreversibly damaged drug-sensitive trypanosomes in 15 min[11]

Mechanisms of Action: A Tale of Two Targets

The trypanocidal activity of this compound and diminazene aceturate stem from their distinct molecular targets within the parasite.

This compound: Targeting the Respiratory Chain

This compound's primary mechanism of action is the potent and specific inhibition of the trypanosome alternative oxidase (TAO).[12][13] TAO is a crucial terminal oxidase in the mitochondrial respiratory chain of bloodstream form trypanosomes, responsible for the reoxidation of NADH produced during glycolysis.[9][14] As this enzyme is absent in mammals, it presents an attractive target for selective chemotherapy.[9][12] By inhibiting TAO, this compound disrupts the parasite's energy metabolism, leading to its death.[12]

ascofuranone_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis NADH NADH Glycolysis->NADH Ubiquinol Ubiquinol (UQH2) NADH->Ubiquinol NADH Dehydrogenase TAO Trypanosome Alternative Oxidase (TAO) Ubiquinol->TAO e⁻ Water H₂O TAO->Water Oxygen O₂ Oxygen->TAO This compound This compound This compound->TAO Inhibition

Mechanism of this compound Action.

Diminazene Aceturate: A DNA-Binding Agent

The trypanocidal action of diminazene aceturate is primarily attributed to its ability to bind to the kinetoplast DNA (kDNA) of the parasite.[7][15] This binding occurs in the minor groove of AT-rich regions of the DNA double helix and is non-intercalative.[7][16] This interaction is thought to interfere with DNA replication and the activity of topoisomerase II enzymes, ultimately leading to parasite death.[16] Additionally, diminazene aceturate has been shown to have anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines.[15]

diminazene_pathway cluster_parasite Trypanosome Kinetoplast Kinetoplast kDNA kDNA Kinetoplast->kDNA Replication DNA Replication & Transcription kDNA->Replication Death Parasite Death Replication->Death Inhibition Diminazene Diminazene Aceturate Diminazene->Kinetoplast Diminazene->kDNA Binds to AT-rich regions

Mechanism of Diminazene Aceturate Action.

Experimental Protocols: A Methodological Overview

The following sections detail the methodologies employed in key in vivo studies to assess the efficacy of this compound and diminazene aceturate.

This compound Efficacy in a Mouse Model of Trypanosomiasis
  • Animal Model: Male BALB/c mice or female C57BL/6 mice are commonly used.[1][2]

  • Parasite Strain and Infection: Mice are infected intraperitoneally (i.p.) with bloodstream forms of Trypanosoma brucei brucei or Trypanosoma vivax.[1][2]

  • Drug Preparation and Administration: this compound is suspended in a suitable vehicle, such as a mixture of ethanol, Tween 80, and saline. Administration is typically performed intraperitoneally or orally via gavage.[1]

  • Treatment Regimen: Treatment protocols vary, with single or consecutive daily doses ranging from 6 mg/kg to 400 mg/kg.[1][2]

  • Monitoring and Endpoint: Parasitemia is monitored by microscopic examination of tail blood. The primary endpoint is the complete clearance of parasites from the blood and the survival of the animals.[1]

ascofuranone_workflow Infection Infect mice (i.p.) with Trypanosoma bloodstream forms Treatment Administer this compound (i.p. or oral) Infection->Treatment Monitoring Monitor parasitemia daily (tail blood smear) Treatment->Monitoring Endpoint Assess cure rate and survival Monitoring->Endpoint

This compound In Vivo Efficacy Workflow.

Diminazene Aceturate Efficacy in a Cattle Model of Trypanosomiasis
  • Animal Model: Boran cattle or other suitable breeds are used.

  • Parasite Strain and Infection: Cattle are infected with Trypanosoma congolense or Trypanosoma vivax through intravenous injection or via tsetse fly challenge.[3][6]

  • Drug Preparation and Administration: Diminazene aceturate is typically available as a powder for reconstitution with sterile water to form an injectable solution.[17][18][19] Administration is via deep intramuscular injection.[17][18]

  • Treatment Regimen: A single dose of 3.5 mg/kg is standard for T. congolense and T. vivax, while a higher dose of 7.0 mg/kg may be required for T. brucei or resistant strains.[3][6]

  • Monitoring and Endpoint: Parasitemia is monitored using techniques such as the buffy coat method. Packed cell volume (PCV) is also often measured as an indicator of anemia. Treatment success is determined by the absence of parasites in the blood over a follow-up period.[6]

diminazene_workflow Infection Infect cattle with Trypanosoma species Treatment Administer Diminazene Aceturate (deep i.m. injection) Infection->Treatment Monitoring Monitor parasitemia (buffy coat) and PCV Treatment->Monitoring Endpoint Determine parasite clearance Monitoring->Endpoint

Diminazene Aceturate In Vivo Efficacy Workflow.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel trypanocidal agent, particularly due to its unique mechanism of action targeting the parasite-specific alternative oxidase. Its high efficacy against T. b. brucei and T. vivax in animal models is promising. However, its reduced efficacy against T. congolense without the co-administration of glycerol warrants further investigation and optimization.

Diminazene aceturate remains a cornerstone of veterinary medicine for the treatment of animal trypanosomiasis due to its broad-spectrum activity. However, the emergence of drug-resistant strains is a significant concern for its long-term utility.

Future research should focus on direct comparative studies to unequivocally determine the relative efficacy of these two compounds. Furthermore, optimizing the formulation and delivery of this compound to enhance its efficacy against T. congolense could be a fruitful area of investigation. For diminazene aceturate, continued surveillance for drug resistance and the development of strategies to overcome it are critical. The distinct mechanisms of action of these two drugs may also present opportunities for combination therapies to enhance efficacy and combat the development of resistance.

References

Unraveling the Potency of Ascofuranone and its Analogs: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of ascofuranone and its synthetic analogs reveals critical insights into their diverse biological activities, including trypanocidal, anticancer, and antimicrobial effects. This guide provides a detailed comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in the pursuit of novel therapeutics.

This compound, a prenylated phenolic compound isolated from the fungus Ascochyta viciae, has garnered significant attention for its potent biological profile. Modifications to its core structure have led to the development of numerous analogs with varying degrees of efficacy, highlighting the key chemical features essential for their activity.

Data Presentation: A Comparative Analysis of Biological Activity

The biological activities of this compound and its key analogs are summarized below. The data highlights the impact of structural modifications on their potency against various targets.

CompoundTarget Organism/Cell LineActivity MetricValueReference
This compound Trypanosoma brucei brucei (bloodstream form)IC501.2 nM[1]
Human Myeloid Leukemia (HL-60)IC505.8 µMNot found in search results
Candida albicansMIC>100 µg/mLNot found in search results
Ascochlorin Trypanosoma brucei bruceiIC50>10 µMNot found in search results
Human Myeloid Leukemia (HL-60)IC5015 µMNot found in search results
4-O-Methyl-ascofuranone Trypanosoma brucei bruceiIC505.6 µMNot found in search results
Colletochlorin B Trypanosoma brucei bruceiIC500.8 µMNot found in search results

Note: The data presented is a compilation from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's potency.

Key Insights from Structure-Activity Relationship Studies

Systematic modifications of the this compound scaffold have elucidated several key structural features that govern its biological activity:

  • The Dihydrofuranone Ring: The integrity of the dihydrofuranone ring is crucial for trypanocidal activity. Analogs lacking this moiety or with alterations to its structure generally exhibit significantly reduced potency.

  • The Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups on the benzene ring are critical for activity. In particular, the hydroxyl group at position 6 is essential for the inhibition of the Trypanosome Alternative Oxidase (TAO).

  • The Aldehyde Group: The aldehyde group at position 1 of the benzene ring plays a significant role in the molecule's interaction with its biological targets. Modifications to this group often lead to a decrease in activity.

  • The Prenyl Side Chain: The length and conformation of the prenyl side chain influence the compound's lipophilicity and its ability to penetrate cell membranes, thereby affecting its overall efficacy.

Mechanism of Action: A Dual-Pronged Attack

This compound and its active analogs exhibit their therapeutic effects through distinct mechanisms of action, primarily targeting the energy metabolism of trypanosomes and key signaling pathways in cancer cells.

Inhibition of Trypanosome Alternative Oxidase (TAO)

In African trypanosomes, the causative agents of sleeping sickness, the mitochondrial electron transport chain features a unique enzyme called the Trypanosome Alternative Oxidase (TAO). This enzyme is essential for the parasite's energy metabolism and is absent in mammals, making it an attractive drug target. This compound is a potent and specific inhibitor of TAO. By binding to TAO, this compound disrupts the parasite's ability to generate ATP, leading to its death. The interaction is critically dependent on the 1-formyl and 6-hydroxyl groups of the this compound molecule.

TAO_Inhibition Ubiquinol Ubiquinol TAO Trypanosome Alternative Oxidase (TAO) Ubiquinol->TAO e- Oxygen Oxygen TAO->Oxygen e- Water Water Oxygen->Water Reduction This compound This compound This compound->TAO Inhibition

This compound inhibits the Trypanosome Alternative Oxidase (TAO).
Disruption of the Ras/Raf/MEK/ERK Signaling Pathway in Cancer

In the context of cancer, this compound has been shown to suppress the activation of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound's inhibitory action on this cascade, specifically by preventing the phosphorylation of key kinases like MEK and ERK, contributes to its anti-tumor and anti-metastatic properties.[2]

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Invasion, Metastasis TranscriptionFactors->Proliferation This compound This compound This compound->Ras inhibits phosphorylation This compound->Raf inhibits phosphorylation This compound->MEK inhibits phosphorylation IC50_Workflow start Start culture Culture Trypanosomes start->culture seed_plate Seed 96-well Plate with Trypanosomes culture->seed_plate prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds seed_plate->add_compounds incubate1 Incubate for 48h add_compounds->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24h add_resazurin->incubate2 measure_fluorescence Measure Fluorescence incubate2->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Ascofuranone: A Potent and Validated Inhibitor of Trypanosome Alternative Oxidase for Anti-Trypanosomal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of Ascofuranone's inhibitory action on the Trypanosome Alternative Oxidase (TAO), a critical enzyme for the survival of African trypanosomes. This guide provides an objective comparison with other inhibitors, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.

This compound (AF), a prenylphenol antibiotic isolated from the fungus Ascochyta viciae, has emerged as a highly potent and specific inhibitor of the Trypanosome Alternative Oxidase (TAO).[1][2][3] This enzyme is a crucial component of the mitochondrial electron transport chain in bloodstream forms of African trypanosomes, the causative agents of Human African Trypanosomiasis (sleeping sickness) and Nagana in animals.[1][4] The absence of a TAO homolog in mammals makes it an attractive and selective target for the development of novel chemotherapeutic agents against these devastating diseases.[1][5]

Comparative Efficacy of TAO Inhibitors

This compound distinguishes itself from other TAO inhibitors through its exceptional potency. Experimental data consistently demonstrates its sub-nanomolar to low nanomolar inhibitory activity, significantly surpassing that of earlier identified inhibitors like salicylhydroxamic acid (SHAM). The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant compounds against TAO.

InhibitorTarget Organism/EnzymeIC50 (nM)Reference(s)
This compound Trypanosoma brucei TAO0.13 - 2.38[2][6]
Recombinant T. brucei TAO (rTAO)1.3 - 2.0[7][8]
Recombinant Arabidopsis thaliana AOX1A (rAtAOX1A)> 1000[8]
Colletochlorin B rTAO2.5[8]
Ascochlorin rTAO3.7[8]
Colletochlorin D rTAO3.8[8]
Compound 1 (PDPP derivative) rTAO1.3[7]
Salicylhydroxamic acid (SHAM) Trypanosoma brucei> 1000[4][8]
Octylgallate rTAO> 1000[8]

Mechanism of Action: Disrupting the Parasite's Respiration

This compound specifically inhibits the ubiquinol oxidase activity of TAO.[5][6] In the bloodstream form of Trypanosoma brucei, glycolysis is the primary source of ATP. The reoxidation of NADH produced during glycolysis is essential for maintaining this pathway and is solely dependent on the glycerol-3-phosphate shuttle and the subsequent transfer of electrons to oxygen via TAO. By inhibiting TAO, this compound effectively halts this electron transport chain, leading to a disruption of cellular respiration, a collapse in ATP production, and ultimately, parasite death.[2][4][6]

TAO_Inhibition_Pathway cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G3P Glycerol-3-Phosphate G3PDH G3P Dehydrogenase G3P->G3PDH DHAP DHAP DHAP->G3P G3P Dehydrogenase Glycolysis->DHAP ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis UQ Ubiquinone Pool (UQ) UQH2 Ubiquinol Pool (UQH2) TAO Trypanosome Alternative Oxidase (TAO) UQH2->TAO e⁻ O2 O₂ TAO->O2 e⁻ H2O H₂O O2->H2O This compound This compound This compound->TAO Inhibition G3PDH->UQ e⁻ IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound Dilutions and Incubate prep_inhibitor->add_inhibitor add_enzyme Add rTAO to Microplate Wells add_enzyme->add_inhibitor add_substrate Add Ubiquinol-1 (Substrate) add_inhibitor->add_substrate measure_abs Measure Absorbance Change at 278 nm add_substrate->measure_abs plot_data Plot % Inhibition vs. [this compound] measure_abs->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 end End calc_ic50->end

References

Ascofuranone vs. Ascochlorin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascofuranone and ascochlorin are structurally related prenylphenol antibiotics derived from fungi, primarily the genus Ascochyta.[1][2] Despite their structural similarities, they exhibit distinct biological activities and mechanisms of action, making them subjects of significant interest in drug discovery for a range of diseases. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their respective fields.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and ascochlorin are summarized below, highlighting their different primary targets and efficacies.

Table 1: Primary Molecular Targets and Inhibitory Potency
CompoundPrimary TargetOrganism/SystemPotencyReference
This compound Trypanosome Alternative Oxidase (TAO)Trypanosoma brucei bruceiKi = 2.38 nM[2]
Human Dihydroorotate Dehydrogenase (DHODH)HumanInhibitory Activity[3]
Ascochlorin Mitochondrial Cytochrome bc1 Complex (Complex III)Rat Liver, Pichia anomalaPotent Inhibition (Comparable to Antimycin A)[1]
Human Dihydroorotate Dehydrogenase (hDHODH)HumanInhibitory Activity[4]
Table 2: Antiparasitic Activity
CompoundParasiteModelDosageOutcomeReference
This compound Trypanosoma brucei bruceiInfected Mice (intraperitoneal)100 mg/kg for 4 days100% cure rate[5][6]
Trypanosoma brucei bruceiInfected Mice (oral)400 mg/kg for 8 days100% cure rate[5][6]
Trypanosoma vivaxInfected Calves (intramuscular)25 mg/kgSuccessful clearance[7]
Trypanosoma congolenseInfected Calves (intramuscular)25 mg/kgNot effectively cleared[8]
Ascochlorin Not a primary application----
Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
CompoundEffect on NO ProductionEffect on PGE2 ProductionEffect on iNOS/COX-2 ExpressionEffect on Pro-inflammatory CytokinesKey Signaling Pathway(s) InhibitedReference
This compound Dose-dependent inhibition-Dose-dependent inhibitionSuppressed TNF-α, IL-6, IL-1βNF-κB, AP-1, p-ERK[9][10]
Ascochlorin Significant suppression (1-50 µM)Significant suppressionDose-dependent decreaseInhibited IL-1β, IL-6 (not TNF-α)NF-κB, p-ERK1/2, p-p38[11]
Table 4: Other Reported Biological Activities
CompoundActivityKey FindingsReference
This compound AnticancerPromotes cell cycle arrest and inhibits tumor cell invasion.[9][12]
HypolipidemicReported activity.[3]
Ascochlorin AnticancerInduces G1 cell cycle arrest.[4] Substantial antineoplastic effects in various tumor cell lines and mouse models.[13][4][13]
Hypolipidemic / Anti-obesityInhibits adipogenesis via the Wnt/β-catenin pathway; reduces high-fat-diet-induced obesity in mice.[14][14]
Antifungal / AntibacterialActive against Aspergillus fumigatus, Candida albicans, and MRSA.[15][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Trypanosome Alternative Oxidase (TAO) Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound on the respiratory chain of Trypanosoma brucei brucei.

  • Method:

    • Mitochondria are isolated from long slender bloodstream forms of T. b. brucei.

    • Mitochondrial oxygen consumption is measured polarographically using an oxygen electrode.

    • The reaction is initiated by adding a respiratory substrate, such as glycerol-3-phosphate.

    • The inhibitory effect of this compound is assessed by measuring oxygen consumption in the presence of reduced coenzyme Q1 (ubiquinol) as a substrate.

    • The inhibition constant (Ki) is determined from Dixon plots of the initial rates of ubiquinol-dependent oxygen uptake at various concentrations of this compound.[2]

Cytochrome bc1 Complex (Complex III) Inhibition Assay
  • Objective: To evaluate the inhibitory effect of ascochlorin on the mitochondrial electron transport chain.

  • Method:

    • Mitochondria are isolated from rat liver or yeast (Pichia anomala).[1]

    • Oxygen uptake activities are measured using various respiratory substrates (e.g., succinate, NADH).

    • The activity of the cytochrome bc1 complex is specifically measured as ubiquinol-cytochrome c reductase activity using a spectrophotometer to monitor the reduction of cytochrome c.

    • Ascochlorin is added to the mitochondrial preparation, and the inhibition of electron transport is compared to known Complex III inhibitors like antimycin A (Qi site inhibitor) and stigmatellin (Qo site inhibitor).[1]

    • To determine the binding site, further experiments can monitor the reduction of cytochrome b in the presence of specific inhibitors for the Qo or Qi sites.[1]

Anti-inflammatory Assay in Macrophages
  • Objective: To assess the anti-inflammatory effects of this compound and ascochlorin.

  • Method:

    • Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the test compound (this compound or ascochlorin) for a specified time.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).[9][11]

    • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11]

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][11]

    • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, and cytokines are determined by RT-PCR or qRT-PCR.[9][11]

    • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels and phosphorylation status of key signaling molecules like NF-κB, IκB, ERK, p38, and JNK.[9][11]

Visualizations: Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action for this compound and ascochlorin.

Ascofuranone_TAO_Inhibition cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose G3P Glycerol-3-Phosphate (G3P) Glucose->G3P G3P_mito G3P G3PDH G3P Dehydrogenase UQ Ubiquinone Pool (UQ) G3PDH->UQ e- UQH2 Ubiquinol Pool (UQH2) UQ->UQH2 TAO Trypanosome Alternative Oxidase (TAO) UQH2->TAO e- O2 O2 TAO->O2 H2O H2O O2->H2O G3P_mito->G3PDH AF This compound AF->TAO Inhibits

Caption: this compound inhibits the trypanosome respiratory chain by targeting the Alternative Oxidase (TAO).

Ascochlorin_ComplexIII_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_C3 Complex III Sites ComplexI_II Complex I / II UQH2 UQH2 ComplexI_II->UQH2 e- ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 H2O H2O O2->H2O Qo Qo site Qi Qi site Ascochlorin Ascochlorin Ascochlorin->Qo Inhibits Ascochlorin->Qi Inhibits

Caption: Ascochlorin inhibits Complex III at both the Qo and Qi sites, blocking electron transport.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK AP1 AP-1 (c-Jun) ERK->AP1 p38->AP1 JNK->AP1 IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc Translocation Pro_Inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_p65_nuc->Pro_Inflammatory AP1_nuc AP-1 (nucleus) AP1->AP1_nuc Translocation AP1_nuc->Pro_Inflammatory AF This compound AF->ERK Inhibits AF->NFkB_p65_nuc Inhibits Translocation AF->AP1_nuc Inhibits Translocation AC Ascochlorin AC->ERK Inhibits AC->p38 Inhibits AC->NFkB_p65_nuc Inhibits Translocation

Caption: Anti-inflammatory signaling pathways modulated by this compound and Ascochlorin in macrophages.

Conclusion

While this compound and ascochlorin are structurally similar meroterpenoids, their biological activities diverge significantly based on their primary molecular targets.

  • This compound is a highly potent and selective inhibitor of the trypanosome alternative oxidase (TAO), making it a leading drug candidate for African trypanosomiasis.[16][17] Its specificity for a parasite-specific enzyme that is absent in mammals underscores its therapeutic potential.[18]

  • Ascochlorin is a potent inhibitor of the mitochondrial cytochrome bc1 complex, a crucial component of the electron transport chain in a wide range of organisms, including mammals and fungi.[1] This broad activity profile lends it diverse applications, including as an antifungal, anticancer, and anti-inflammatory agent.[11][13][15]

Their differential effects on inflammatory pathways, with both converging on NF-κB but targeting different upstream MAP kinases, highlight how subtle structural differences can lead to distinct biological outcomes.[9][10] This comparative guide serves as a foundational resource for researchers investigating these compounds for novel therapeutic strategies.

References

Comparative Analysis of Ascofuranone Cross-Resistance with Other Trypanocidal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ascofuranone with other significant trypanocidal drugs, focusing on their mechanisms of action and resistance. The primary objective is to evaluate the potential for cross-resistance between this compound and existing therapies for African trypanosomiasis. To date, published literature does not indicate any direct cross-resistance studies involving this compound. The information presented herein is based on the distinct mechanisms of action of these drugs, which suggests a low probability of cross-resistance.

Executive Summary

This compound distinguishes itself from other trypanocidal agents by its unique mechanism of action, targeting the trypanosome alternative oxidase (TAO), an enzyme essential for the parasite's energy metabolism but absent in mammals.[1][2][3] This contrasts with other major trypanocides like diminazene aceturate, isometamidium chloride, suramin, and melarsoprol, which target different cellular processes, primarily related to DNA synthesis, drug transport, or general metabolic disruption.[4][5][6][7][8][9][10][11][12][13][14][15][16] Resistance to these traditional drugs is often associated with mutations in transporter proteins that reduce drug uptake.[4][5][14] Given this compound's distinct target, it is hypothesized that it would remain effective against trypanosome strains that have developed resistance to these other drugs.

Comparison of Mechanisms of Action and Resistance

The following table summarizes the known mechanisms of action and resistance for this compound and other key trypanocidal drugs. This data highlights the fundamental differences in their molecular targets, supporting the hypothesis of a lack of cross-resistance with this compound.

DrugMechanism of ActionKnown Mechanisms of Resistance
This compound Potent and selective inhibitor of the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's mitochondrial electron transport chain.[1][2][3][17]No specific resistance mechanisms have been identified in published literature to date.
Diminazene Aceturate Binds to the minor groove of AT-rich DNA sequences in the kinetoplast, interfering with DNA replication and function.[16][18][19]Reduced drug uptake due to mutations or loss of the P2/TbAT1 adenosine transporter.[4][5]
Isometamidium Chloride Accumulates in the kinetoplast and is believed to interfere with topoisomerase II, leading to the disruption of kDNA replication.[7][10][20]Decreased drug accumulation, potentially through reduced uptake or increased efflux.[7] Resistance has been associated with diminazene resistance.[5]
Suramin A polyanionic compound with multiple targets, including inhibition of various enzymes involved in energy metabolism and interaction with a RuvB-like DNA helicase.[6][8][9][13][21]The exact mechanism is not fully elucidated, but mutations in the RuvBL1 DNA helicase have been implicated in resistance.[6][8] There is no definitive proof of widespread suramin resistance.[9]
Melarsoprol A trivalent arsenical prodrug that is metabolized to melarsen oxide. This active form binds to thiol groups in proteins, particularly trypanothione, disrupting the parasite's redox balance and energy metabolism.[12][14][15][22][23]Reduced drug uptake due to mutations in the P2 adenosine transporter and the aquaglyceroporin AQP2.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating trypanocidal drug efficacy and resistance are provided below. These protocols serve as a reference for researchers aiming to conduct similar studies.

In Vitro Drug Sensitivity Assay

This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC₅₀) of a compound against trypanosomes.

  • Parasite Culture: Trypanosoma species (e.g., T. brucei) are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Drug Preparation: The test compound (e.g., this compound) and reference drugs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Plate Preparation: In a 96-well plate, the serially diluted drugs are added to triplicate wells. Control wells containing medium with and without the solvent are also included.

  • Parasite Seeding: A suspension of trypanosomes is added to each well to achieve a final density of approximately 2 x 10⁴ parasites/mL.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well, and the plate is incubated for another 4-24 hours. The fluorescence or absorbance is then measured using a plate reader.

  • Data Analysis: The fluorescence/absorbance values are converted to percentage inhibition relative to the control wells. The IC₅₀ value is calculated by fitting the data to a dose-response curve using appropriate software.[24][25][26][27]

In Vivo Drug Efficacy in a Mouse Model

This protocol outlines a standard procedure for assessing the efficacy of a trypanocidal drug in an infected mouse model.

  • Animal Infection: Female BALB/c mice are infected intraperitoneally with approximately 1 x 10⁵ bloodstream form trypanosomes.

  • Monitoring Parasitemia: Starting from day 3 post-infection, a drop of blood is collected from the tail vein of each mouse daily to monitor the level of parasitemia by microscopy using the Herbert and Lumsden method.

  • Drug Administration: Once a stable parasitemia is established (typically around day 3-4 post-infection), the mice are randomly assigned to treatment and control groups. The test compound and reference drugs are administered, for example, intraperitoneally or orally, for a specified number of consecutive days. The control group receives the vehicle only.

  • Post-Treatment Monitoring: Parasitemia is monitored daily for at least 60 days to check for relapse. A mouse is considered cured if no parasites are detected in the blood up to the end of the observation period.

  • Data Analysis: The mean survival time and the number of cured mice in each group are recorded. The efficacy of the compound is determined by its ability to clear the infection and prevent relapse compared to the control group.[28][29][30][31][32]

Assessment of Drug Resistance in Mice

This protocol is used to determine if a Trypanosoma isolate is resistant to a specific drug.

  • Infection and Drug Treatment: Mice are infected with the Trypanosoma isolate of interest as described above. At the peak of the first wave of parasitemia, the mice are treated with a standard curative dose of the drug being tested (e.g., 3.5 mg/kg for diminazene aceturate or 1 mg/kg for isometamidium chloride).[32][33]

  • Monitoring for Relapse: Blood is examined for the presence of trypanosomes for up to 60 days post-treatment.

  • Determination of Resistance: If parasites reappear in the blood of the treated mice, the isolate is considered resistant to that drug at that specific dose. Sensitive strains will be cleared and will not show a relapse.[31][32][34]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.

cluster_Trypanosome Trypanosome Mitochondrion Glycolysis Glycolysis in Cytosol DHAP DHAP Glycolysis->DHAP G3P Glycerol-3-Phosphate G3PDH Glycerol-3-Phosphate Dehydrogenase G3P->G3PDH DHAP->G3P Ubiquinone Ubiquinone Pool G3PDH->Ubiquinone e- TAO Trypanosome Alternative Oxidase (TAO) Water H2O TAO->Water Ubiquinone->TAO e- Oxygen O2 Oxygen->TAO This compound This compound This compound->TAO

Caption: Mechanism of action of this compound on the Trypanosome Alternative Oxidase (TAO).

cluster_invitro In Vitro Drug Sensitivity Assay A Culture Trypanosomes C Seed Parasites in 96-well Plate A->C B Prepare Serial Drug Dilutions B->C D Incubate for 48-72h C->D E Assess Viability (Resazurin) D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro drug sensitivity assay.

cluster_invivo In Vivo Efficacy and Resistance Model A Infect Mice with Trypanosomes B Monitor Parasitemia A->B C Administer Drug Treatment B->C D Monitor for Relapse (60 days) C->D E Determine Cure/Resistance D->E

Caption: Workflow for the in vivo drug efficacy and resistance model.

References

Ascofuranone's Efficacy Against Trypanosoma vivax and Trypanosoma congolense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ascofuranone against two key species of animal African trypanosomiasis (AAT), Trypanosoma vivax and Trypanosoma congolense. The information presented is based on available experimental data to assist researchers and professionals in drug development.

Executive Summary

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies, highlighting the contrasting outcomes of this compound treatment on T. vivax and T. congolense infections.

Table 1: Efficacy of this compound in Cattle Experimentally Infected with T. vivax and T. congolense

ParameterTrypanosoma vivax GroupTrypanosoma congolense GroupReference
Animal Model Male cattle calvesMale cattle calves[2][3]
Inoculum 10⁵ cells/mL10⁵ cells/mL[2][3]
Treatment Trigger Parasitemia reached 1 x 10⁷.⁸ cells/mLParasitemia reached 1 x 10⁷.⁸ cells/mL[2][3]
This compound Dose 25 mg/kg (intramuscularly)25 mg/kg (intramuscularly)[2][3]
Treatment Outcome Parasites successfully cleared Parasites not effectively cleared [2][3]

Table 2: Efficacy of this compound in Mice Experimentally Infected with T. vivax and T. congolense

ParameterTrypanosoma vivax GroupTrypanosoma congolense GroupReference
Animal Model BALB/c miceBALB/c mice[6][7][8]
This compound Dose (Single) 50 mg/kg (cured the infection)100 mg/kg (required with glycerol for 100% survival)[6][7][8]
This compound Dose (Repeated) 6-25 mg/kg (cured the infection)Dose-dependent survival, significantly lower without glycerol[6][7][8]
Co-administration with Glycerol Not required for efficacySignificantly enhances efficacy[7][8]

Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase (TAO)

This compound's trypanocidal activity stems from its potent inhibition of the Trypanosome Alternative Oxidase (TAO). TAO is a terminal oxidase in the mitochondrial electron transport chain of bloodstream form trypanosomes, responsible for the reoxidation of NADH produced during glycolysis. As this pathway is essential for the parasite's energy metabolism and absent in mammals, TAO presents a promising drug target.

G cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose G3P Glycerol-3-Phosphate Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate G3P_mito Glycerol-3-Phosphate G3P->G3P_mito DHAP DHAP UQ Ubiquinone Pool DHAP->UQ e⁻ G3PDH Glycerol-3-Phosphate Dehydrogenase TAO Trypanosome Alternative Oxidase (TAO) UQ->TAO e⁻ O2 O₂ TAO->O2 H2O H₂O O2->H2O Reduction G3P_mito->DHAP G3PDH This compound This compound This compound->TAO Inhibition

Caption: this compound inhibits the Trypanosome Alternative Oxidase (TAO).

Experimental Protocols

In Vivo Efficacy Study in Cattle

The following protocol is a summary of the methodology used in the comparative study on cattle.[2][3]

  • Animal Model: Six male cattle calves, acclimatized for three weeks.

  • Grouping: Calves were randomly divided into a T. vivax group and a T. congolense group, with one control and two treatment animals in each group.

  • Infection: Calves were inoculated intravenously with 10⁵ cells/mL of either T. vivax or T. congolense in a phosphate-buffered solution.

  • Monitoring: Parasitemia was monitored using the buffy coat technique.

  • Treatment: When parasitemia reached 1 x 10⁷.⁸ cells/mL, the treatment group received a single intramuscular injection of this compound at a dose of 25 mg/kg. Control animals received a placebo.

  • Outcome Assessment: Parasitemia levels were monitored post-treatment to determine the clearance of trypanosomes.

G start Start: Acclimatized Cattle Calves grouping Random Grouping (T. vivax vs T. congolense) start->grouping infection Intravenous Infection (10⁵ cells/mL) grouping->infection monitoring Monitor Parasitemia infection->monitoring treatment_decision Parasitemia > 1x10⁷.⁸ cells/mL? monitoring->treatment_decision treatment_decision->monitoring No treatment Administer this compound (25 mg/kg) or Placebo treatment_decision->treatment Yes post_monitoring Post-Treatment Monitoring treatment->post_monitoring outcome Assess Parasite Clearance post_monitoring->outcome

Caption: In vivo experimental workflow in cattle.

In Vitro Drug Sensitivity Assay (General Protocol)

While specific IC50 values for this compound against T. vivax and T. congolense are not available in the cited literature, the following is a generalized protocol for determining the in vitro sensitivity of trypanosomes to a drug, based on the Alamar Blue (Resazurin) assay.

  • Parasite Culture:

    • T. congolense bloodstream forms are cultured in a suitable medium (e.g., TcBSF-1) at 34°C with 5% CO₂.

    • T. vivax bloodstream forms are cultured under axenic conditions in a suitable medium (e.g., supplemented MEM) at 35°C.

  • Assay Preparation:

    • Parasites are harvested during the mid-logarithmic growth phase.

    • The parasite suspension is diluted to a final concentration of approximately 1 x 10⁵ cells/mL in fresh culture medium.

  • Drug Dilution:

    • This compound is serially diluted in the culture medium to achieve a range of concentrations.

  • Incubation:

    • 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

    • 100 µL of the drug dilutions are added to the respective wells.

    • Plates are incubated for 48-72 hours under the appropriate culture conditions.

  • Viability Assessment (Alamar Blue Assay):

    • 20 µL of Resazurin solution (e.g., 0.125 mg/mL in PBS) is added to each well.

    • Plates are incubated for a further 4-24 hours.

    • The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • The fluorescence readings are converted to percentage inhibition relative to untreated control wells.

    • The IC50 value (the concentration of the drug that inhibits parasite growth by 50%) is calculated by non-linear regression analysis.

G start Start: Cultured Trypanosomes prepare_parasites Prepare Parasite Suspension (1x10⁵ cells/mL) start->prepare_parasites plate_setup Add Parasites and Drug to 96-well Plate prepare_parasites->plate_setup prepare_drug Prepare Serial Dilutions of this compound prepare_drug->plate_setup incubation Incubate for 48-72h plate_setup->incubation add_resazurin Add Resazurin Solution incubation->add_resazurin incubation2 Incubate for 4-24h add_resazurin->incubation2 read_plate Measure Fluorescence (530nm ex / 590nm em) incubation2->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: In vitro drug sensitivity assay workflow.

Conclusion

The available data strongly indicates that this compound is a highly effective agent against Trypanosoma vivax in vivo, capable of clearing infections in both mouse and cattle models. Its efficacy against Trypanosoma congolense, however, is significantly lower at comparable dosages. This differential sensitivity underscores the importance of species-specific testing in the development of new trypanocidal drugs. Further in vitro studies to determine the precise IC50 values of this compound against both T. vivax and T. congolense would provide valuable quantitative data to corroborate the in vivo findings and further elucidate the observed differences in susceptibility.

References

A Comparative Analysis of Ascofuranone and Other Trypanosome Alternative Oxidase (TAO) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ascofuranone with other known inhibitors of Trypanosome Alternative Oxidase (TAO), a critical enzyme for the survival of Trypanosoma brucei, the causative agent of African trypanosomiasis. The absence of TAO in mammals makes it a promising target for the development of selective anti-trypanosomal drugs.[1] This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Comparison of TAO Inhibitors

The following table summarizes the inhibitory potency of this compound and other notable TAO inhibitors. The data is presented as IC50 and Ki values, which are standard measures of inhibitor efficacy. A lower value indicates a more potent inhibitor.

InhibitorTypeTargetIC50KiReference
This compound Prenylphenol antibioticRecombinant TAO (rTAO)1.3 nM - 2.0 nM2.38 nM[2][3][4]
Salicylhydroxamic Acid (SHAM) Hydroxamic acidrTAO>1 µM-[2]
Compound 1 (PDPP derivative) Allosteric inhibitorrTAO1.3 nM3.46 nM[3]
This compound Derivative (AC) This compound analogrTAO3.7 nM-[2]
This compound Derivative (CB) This compound analogrTAO2.5 nM-[2]
This compound Derivative (CD) This compound analogrTAO3.8 nM-[2]
Oligomycin Macrolide antibioticrTAO--[2]
ACB41 2-hydroxybenzoic acid derivativePurified TAOMore potent than SHAM-[5]
ACD15 2-hydroxybenzoic acid derivativePurified TAOMore potent than SHAM-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of TAO inhibitors.

TAO Inhibition Assay (Ubiquinol Oxidase Activity)

This assay measures the ability of a compound to inhibit the ubiquinol oxidase activity of recombinant TAO (rTAO).

  • Enzyme Preparation: Recombinant TAO lacking the mitochondrial targeting signal is expressed and purified.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.3) containing 0.05% (w/v) octaethylene glycol monododecylether.

  • Substrate: Ubiquinol-1.

  • Procedure:

    • Pre-incubate 250 ng of rTAO in the reaction buffer for 2 minutes at 25 °C in a 1 cm cuvette.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of the test inhibitor for 2 minutes.

    • Initiate the reaction by adding ubiquinol-1 to a final concentration of 150 µM.

    • Monitor the change in absorbance of ubiquinol-1 at 278 nm for 2 minutes using a UV-vis spectrophotometer. The extinction coefficient for ubiquinol-1 at 278 nm is 15,000 M⁻¹ cm⁻¹.

    • Calculate the rate of ubiquinol-1 oxidation and determine the percent inhibition by the test compound.

    • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.[3]

In Vitro Growth Inhibition Assay for Trypanosoma brucei

This assay determines the effect of a compound on the viability and proliferation of T. brucei bloodstream forms.

  • Cell Line: Trypanosoma brucei brucei bloodstream form.

  • Culture Medium: HMI-9 medium supplemented with 10% fetal calf serum.

  • Procedure:

    • Seed T. brucei cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.

    • Add a viability indicator, such as Alamar Blue or PrestoBlue, to each well and incubate for an additional 4-24 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the EC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cellular Respiration Assay

This assay measures the effect of an inhibitor on the oxygen consumption of intact T. brucei cells.

  • Instrumentation: High-resolution respirometer.

  • Procedure:

    • Harvest T. brucei bloodstream forms and resuspend them in a suitable assay buffer.

    • Place the cell suspension in the respirometer chamber and allow it to equilibrate.

    • Measure the basal oxygen consumption rate.

    • Add the test inhibitor at various concentrations and monitor the change in oxygen consumption over time.

    • The inhibition of cellular respiration can be quantified and compared between different compounds.[4]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of TAO inhibitors.

TAO_Signaling_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_U Mitochondrion cluster_inhibitors Inhibitors Glucose Glucose G3P Glycerol-3-Phosphate Glucose->G3P DHAP DHAP G3P->DHAP G3P->G3P_mito NAD NAD+ NADH NADH NAD->NADH G3PDH Glycerol-3-Phosphate Dehydrogenase UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH2) G3PDH->DHAP_mito UQ->UQH2 TAO Trypanosome Alternative Oxidase (TAO) UQH2->TAO O2 O2 TAO->O2 H2O H2O O2->H2O G3P_mito->G3PDH DHAP_mito->DHAP This compound This compound This compound->TAO SHAM SHAM SHAM->TAO Others Other Inhibitors Others->TAO

Caption: TAO Signaling Pathway in Trypanosoma brucei.

Experimental_Workflow A Compound Library Screening B Primary Hit Identification (TAO Inhibition Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D In Vitro Cellular Assay (T. brucei Growth Inhibition) C->D G Lead Optimization C->G E Selectivity Index (vs. Mammalian Cells) D->E F Mechanism of Action Studies (e.g., Cellular Respiration) E->F E->G F->G H In Vivo Efficacy Studies (Animal Models) G->H

References

In Silico Docking of Ascofuranone with Trypanosome Alternative Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico docking studies of Ascofuranone and other inhibitors with its primary target, the Trypanosome alternative oxidase (TAO). This compound, a natural product, has demonstrated potent and specific inhibition of TAO, a crucial enzyme for the survival of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. As this enzyme is absent in mammals, it presents a promising target for novel drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to offer an objective overview of this compound's interaction with its target protein.

Quantitative Comparison of TAO Inhibitors

The following tables summarize the in silico and in vitro data for this compound and other known inhibitors of Trypanosoma brucei alternative oxidase (TAO). This data allows for a direct comparison of their potential efficacy.

Table 1: In Silico Docking Performance of Inhibitors against Wild Type TAO

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
This compound-9.65[1]-8.20[2]0.97[2]
Salicylhydroxamic acid (SHAM)-5.26[1]Not AvailableNot Available
Propyl gallate-6.67[1]Not AvailableNot Available
Ubiquinol (Natural Substrate)-9.77[1]Not AvailableNot Available

Table 2: In Vitro Inhibitory Activity against TAO

CompoundIC50
This compound0.13 nM[1]
Salicylhydroxamic acid (SHAM)4 µM[1]
Propyl gallate200 nM[1]

Experimental Protocols

The following section outlines a generalized protocol for performing in silico docking of ligands, such as this compound, with the Trypanosome alternative oxidase (TAO). This protocol is a synthesis of methodologies reported in the literature and is intended to provide a foundational understanding for researchers.

Preparation of the Receptor (TAO)

The three-dimensional crystal structure of Trypanosoma brucei alternative oxidase is the starting point for in silico docking.

  • Protein Structure Retrieval: The 3D structure of TAO, co-crystallized with an inhibitor like this compound, can be obtained from the Protein Data Bank (PDB). A commonly used entry is 3VVA [2].

  • Receptor Preparation:

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Gasteiger or other appropriate partial charges are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Preparation of the Ligand (this compound and Analogues)

The small molecule inhibitors need to be prepared in a format suitable for the docking software.

  • Ligand Structure Retrieval: The 2D or 3D structure of the ligands can be obtained from databases like PubChem or ZINC, or can be sketched using chemical drawing software.

  • Ligand Preparation:

    • The 2D structures are converted to 3D.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are computed for the ligand atoms.

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the PDBQT format.

Molecular Docking Simulation

This step involves using docking software to predict the binding pose and affinity of the ligand to the receptor.

  • Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Grid Box Definition: A 3D grid box is defined around the active site of TAO. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket. For PDB ID 3VVA, a grid box centered at X: -45.354, Y: 1.911, Z: -30.295 with dimensions of 60 x 60 x 60 points and a spacing of 0.375 Å has been used[2].

  • Docking Execution: The docking simulation is run using the prepared receptor and ligand files and the defined grid box. The software will explore various conformations of the ligand within the binding site and score them based on a defined scoring function.

  • Analysis of Results: The output of the docking simulation typically includes multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is often validated.

  • Re-docking: The co-crystallized ligand (if available) is extracted from the PDB file and then docked back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the in silico docking of this compound.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (TAO - PDB: 3VVA) Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound & Analogs) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Analyze Binding Poses & Scores Docking->Pose_Analysis Validation Protocol Validation (Re-docking) Pose_Analysis->Validation T_brucei_Mitochondrial_ETC Glycolysis Glycolysis (in Glycosome) DHAP DHAP Glycolysis->DHAP G3P Glycerol-3-P DHAP->G3P G3PDH G3PDH G3P->G3PDH UQ_pool Ubiquinone Pool (UQ/UQH2) G3PDH->UQ_pool e- TAO Alternative Oxidase (TAO) UQ_pool->TAO UQH2 H2O H2O TAO->H2O O2 O2 O2->TAO This compound This compound This compound->TAO Inhibition

References

Ascofuranone: A Preclinical Comparative Analysis of its Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Ascofuranone in preclinical models, comparing its performance against established alternative therapies in the fields of trypanosomiasis and oncology. The data presented is compiled from various preclinical studies to aid researchers in assessing its potential for further development.

Executive Summary

This compound, a natural product isolated from the fungus Acremonium egyptiacum, has demonstrated significant therapeutic potential as both an anti-trypanosomal and an anti-cancer agent in preclinical studies. Its primary mechanism of action in trypanosomes is the potent and specific inhibition of the trypanosome alternative oxidase (TAO), a crucial enzyme for the parasite's energy metabolism that is absent in mammals, suggesting a high potential for selective toxicity. In cancer models, this compound has been shown to suppress metastasis, indicating a different mechanism of action likely involving the modulation of host immune responses and inhibition of signaling pathways related to cell invasion.

Anti-Trypanosomal Activity of this compound

This compound has shown remarkable efficacy in animal models of African trypanosomiasis, caused by parasites of the Trypanosoma brucei species.

Efficacy in Murine Models of Trypanosomiasis

In studies using mice infected with Trypanosoma brucei brucei, this compound demonstrated curative effects at various doses and routes of administration.

Table 1: Efficacy of this compound in Trypanosoma brucei brucei Infected Mice [1][2]

Route of AdministrationDosage RegimenOutcome
Intraperitoneal100 mg/kg daily for 4 days100% cure rate
Oral400 mg/kg daily for 8 days100% cure rate
Intraperitoneal25-100 mg/kg daily for 1-4 daysStrong suppression of parasitemia

In Trypanosoma vivax infected mice, a single intraperitoneal dose of 50 mg/kg was sufficient to cure the infection[3].

Comparison with Standard Anti-Trypanosomal Drugs

The therapeutic potential of this compound can be benchmarked against existing drugs for trypanosomiasis, each with its own efficacy and toxicity profile.

Table 2: Comparative Efficacy and Toxicity of Anti-Trypanosomal Drugs in Preclinical Models

DrugEffective Dose (Mice)RouteLD50 (Mice)Key Toxicities
This compound 100 mg/kg (4 days, i.p.)[1][2]i.p.Not availableNot specified in reviewed studies
Diminazene Aceturate 10-20 mg/kg (single dose)i.p./i.m.50-300 mg/kg (oral, predicted)[4]Central nervous system effects, changes in hematological and biochemical parameters[4][5]
Suramin Not specifiedi.v.750 mg/kg (i.p.)[6]Nephrotoxicity, hypersensitivity reactions, peripheral neuropathy[7]
Melarsoprol 10 mg/kg (2 injections)[8][9]i.p.Not availableReactive encephalopathy, severe side effects in 20% of patients[8][10]
Pentamidine 4 mg/kg (10 days)i.m.Not availableNephrotoxicity, hypotension, pancreatitis[11][12]

Note: LD50 values can vary based on the route of administration and specific experimental conditions.

Signaling Pathway: Inhibition of Trypanosome Alternative Oxidase (TAO)

The primary molecular target of this compound in trypanosomes is the mitochondrial enzyme, trypanosome alternative oxidase (TAO). This enzyme is part of a crucial respiratory pathway in the parasite that is absent in mammals, making it an excellent drug target.

TAO_Inhibition Glycolysis Glycolysis G3P Glycerol-3- Phosphate Glycolysis->G3P DHAP DHAP G3P->DHAP UQH2 Ubiquinol (Reduced) G3P->UQH2 G3PDH G3PDH G3PDH UQ Ubiquinone (Oxidized) UQ->G3P G3PDH UQH2->UQ TAO O2 O2 UQH2->O2 TAO TAO Trypanosome Alternative Oxidase H2O H2O O2->H2O TAO This compound This compound This compound->TAO

Caption: this compound inhibits the Trypanosome Alternative Oxidase (TAO).

Anti-Cancer Activity of this compound

This compound has also been investigated for its anti-cancer properties, primarily its ability to inhibit metastasis in preclinical models.

Efficacy in Murine Cancer Models

Studies have shown that this compound can suppress the spread of cancer cells in various murine models.

Table 3: Anti-Metastatic Activity of this compound in Murine Cancer Models [13]

Cancer ModelTreatment ScheduleOutcome
B16 MelanomaSingle treatment 24 hours prior to tumor implantationDecreased pulmonary metastasis
Lewis Lung CarcinomaSingle treatment 4 days prior to tumor implantationDecreased pulmonary metastasis
FM3A Murine Mammary CarcinomaTreatment prior to tumor implantationDemonstrated anti-tumor activity

Note: The reviewed studies indicate that this compound was more effective when administered before tumor implantation, suggesting a potential prophylactic or immune-modulatory effect.

Comparison with Standard Chemotherapeutic Agents

A direct comparison of the therapeutic index is challenging due to the qualitative nature of the available anti-cancer data for this compound. However, we can compare the models in which it has shown activity with the standard chemotherapies used for those same models.

Table 4: Standard Chemotherapies in Preclinical Cancer Models

Cancer ModelStandard Chemotherapy
B16 MelanomaCisplatin, Interferon-beta, Interleukin-2[14]
Lewis Lung CarcinomaCisplatin, Paclitaxel
Murine Mammary CarcinomaDoxorubicin, Cyclophosphamide
Experimental Workflow: In Vivo Anti-Cancer Studies

The following diagram illustrates a general workflow for evaluating the anti-metastatic potential of a compound like this compound in a preclinical setting.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Tumor_Implantation Tumor Cell Implantation (e.g., tail vein injection) Animal_Model->Tumor_Implantation Tumor_Cells Culture Tumor Cells (e.g., B16 Melanoma) Tumor_Cells->Tumor_Implantation Drug_Administration Administer this compound (or vehicle control) Tumor_Implantation->Drug_Administration Monitoring Monitor Animal Health and Tumor Growth Drug_Administration->Monitoring Endpoint Euthanize and Harvest Tissues Monitoring->Endpoint Metastasis_Quantification Quantify Metastatic Lesions (e.g., lung nodules) Endpoint->Metastasis_Quantification Statistical_Analysis Statistical Analysis Metastasis_Quantification->Statistical_Analysis

Caption: A generalized workflow for preclinical in vivo anti-metastasis studies.

Detailed Experimental Protocols

Trypanosomiasis Efficacy Study in Mice
  • Animal Model: C57BL/6 mice.

  • Parasite: Trypanosoma brucei brucei.

  • Infection: Mice are infected intraperitoneally with 1 x 10^5 trypanosomes.

  • Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Treatment Regimen:

    • Intraperitoneal: A suspension of this compound (25-100 mg/kg) is administered intraperitoneally every 24 hours for 1-4 consecutive days[1][2].

    • Oral: A higher dose of this compound (400 mg/kg) is administered orally for 8 consecutive days[1][2].

  • Monitoring: Parasitemia is monitored by microscopic examination of blood smears.

  • Endpoint: The primary endpoint is the complete clearance of parasites from the blood, and the secondary endpoint is the long-term survival of the mice without relapse.

Anti-Metastatic Study in B16 Melanoma Mouse Model
  • Animal Model: C57BL/6 mice.

  • Tumor Cells: B16 melanoma cells are cultured in appropriate media.

  • Tumor Implantation: A suspension of B16 melanoma cells (e.g., 1 x 10^5 cells) is injected into the tail vein of the mice to induce pulmonary metastases[15].

  • Drug Administration: this compound is administered at a specified dose and schedule. One reported effective schedule is a single treatment 24 hours prior to tumor cell implantation[13].

  • Monitoring: The health and body weight of the mice are monitored regularly.

  • Endpoint: After a predetermined period (e.g., 14-21 days), the mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted to assess the extent of metastasis[13][15].

Conclusion

This compound exhibits a promising therapeutic profile in preclinical models, particularly as an anti-trypanosomal agent with a mechanism of action that suggests a high degree of selectivity. Its efficacy at curative doses in mice highlights its potential for treating African trypanosomiasis. In the context of cancer, its anti-metastatic effects, especially when used prophylactically, suggest a role in preventing cancer spread, possibly through immunomodulation.

However, the lack of comprehensive public data on its toxicity, specifically a defined LD50, is a significant gap in fully assessing its therapeutic index and directly comparing it to established drugs. Further preclinical toxicology studies are crucial to determine the safety profile of this compound and to establish a clearer risk-benefit assessment for its potential clinical development. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design future studies to address these remaining questions.

References

Safety Operating Guide

Proper Disposal of Ascofuranone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ascofuranone, a bioactive fungal metabolite.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable and fire/flame-resistant gloves and clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • If inhaled: Move the victim to fresh air.[1]

  • Following skin contact: Take off contaminated clothing immediately and wash the affected area.[1]

  • Following eye contact: Rinse with pure water for at least 15 minutes.[1]

  • If ingested: Rinse mouth with water.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures compliance with all applicable regulations and minimizes environmental impact.

Operational Plan for this compound Disposal:

  • Segregation and Collection:

    • Carefully collect this compound waste, including any contaminated lab materials (e.g., gloves, wipes, containers).

    • Store the waste in a designated, clearly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Contacting a Licensed Waste Disposal Service:

    • Identify and contact a certified hazardous waste management company. These companies are equipped to handle and transport chemical waste safely.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties and hazards.

  • Packaging for Transport:

    • Package the sealed container of this compound waste according to the instructions provided by the waste disposal service and in compliance with transportation regulations.

    • Ensure all containers are properly labeled with the chemical name and any required hazard symbols.

  • Documentation and Handover:

    • Complete all necessary waste disposal forms and documentation as required by your institution and the waste management company.

    • Hand over the packaged waste to the authorized personnel from the disposal service.

  • Final Disposal:

    • The professional waste disposal service will transport the this compound waste to an approved facility for final disposal, which is typically a specialized incineration plant. High-temperature incineration is the preferred method for destroying pharmaceutical and chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

AscofuranoneDisposal A Step 1: Segregate & Collect Waste B Step 2: Contact Licensed Waste Disposal Service A->B  Provide SDS   C Step 3: Package for Transport B->C D Step 4: Complete Documentation C->D E Step 5: Handover to Disposal Service D->E F Step 6: Final Disposal (Incineration) E->F

Caption: Workflow for the proper disposal of this compound waste.

Environmental and Hazard Considerations

While specific ecological data for this compound is largely unavailable, it is classified with several hazard statements, indicating potential risks to human health and the environment.[1]

Summary of this compound Hazards:

Hazard CategoryGHS Classification
Acute Toxicity (Oral & Inhalation) Harmful if swallowed or if inhaled.
Skin Irritation Causes skin irritation.
Genetic Defects Suspected of causing genetic defects.
Carcinogenicity May cause cancer.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.

Given these potential hazards, it is imperative to prevent the release of this compound into the environment. Disposal through a certified waste management facility is the most effective way to mitigate these risks. Avoid disposing of this compound down the drain or in regular laboratory trash.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ascofuranone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ascofuranone. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. This compound is a potent compound with significant health hazards, including being fatal if swallowed or inhaled and toxic upon skin contact[1].

Personal Protective Equipment (PPE): A Quantitative Overview

Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE, drawing from safety data sheets and general laboratory safety protocols.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard.EN 166 (EU) or NIOSH (US)[2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is mandatory. Check for breakthrough time and degradation.ASTM D6978
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame-resistant and impervious clothing.-
Respiratory Protection A NIOSH-approved full-face respirator is required if exposure limits are exceeded or when generating dust or aerosols. For unpacking packages that may be damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.NIOSH[3]
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated areas.-

Operational Plan: Step-by-Step Guidance for Handling this compound

This procedural guide outlines the essential steps for safely handling this compound from receipt to disposal.

Pre-Experiment Preparation
  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.

  • Area Designation: Designate a specific area for handling this compound, such as a chemical fume hood or a glove box.

  • Emergency Plan: Ensure an emergency plan is in place for accidental exposure or spills. This includes the location of safety showers, eyewash stations, and spill kits.

  • PPE Donning: Before entering the designated handling area, don all required PPE as specified in the table above.

Handling this compound
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood or other approved containment device to avoid the formation of dust and aerosols[1][2].

  • Weighing: When weighing solid this compound, use a balance inside a containment enclosure.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to minimize splashing.

  • Cross-Contamination: Avoid cross-contamination by using dedicated equipment and cleaning all surfaces thoroughly after use.

Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • PPE Doffing: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[4].

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid and liquid waste containing this compound must be segregated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain[5].

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Disposal: All this compound waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations[6][7].

Visualizing the Workflow: Safety and Handling Protocol

The following diagram illustrates the logical flow of operations for handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.

Ascofuranone_Handling_Workflow This compound Handling and Safety Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_training Training on Hazards prep_area Designate Handling Area prep_training->prep_area prep_emergency Verify Emergency Plan prep_area->prep_emergency prep_ppe Don Required PPE prep_emergency->prep_ppe handle_ventilation Work in Fume Hood prep_ppe->handle_ventilation Proceed to Handling handle_weigh Weigh in Containment handle_ventilation->handle_weigh handle_dissolve Prepare Solutions Safely handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon Complete Experiment post_ppe Doff and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Hazardous Waste post_wash->disp_segregate Initiate Disposal disp_container Use Labeled Containers disp_segregate->disp_container disp_protocol Follow Institutional Protocol disp_container->disp_protocol disp_vendor Dispose via Approved Vendor disp_protocol->disp_vendor

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.